molecular formula C10H10O4 B134774 2,3-Dihydro-1,4-benzodioxin-6-yl acetate CAS No. 7159-14-0

2,3-Dihydro-1,4-benzodioxin-6-yl acetate

Cat. No.: B134774
CAS No.: 7159-14-0
M. Wt: 194.18 g/mol
InChI Key: VUFRIRUMGMOOJQ-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl acetate is a chemical compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . It features the 2,3-dihydro-1,4-benzodioxin ring system, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. This specific acetate ester serves primarily as a versatile synthetic intermediate or building block in organic synthesis and drug discovery efforts. Researchers utilize this benzodioxin-containing compound to develop novel therapeutic agents. For instance, structural analogues, such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, share the same core pharmacophore and are investigated for their biological activities . Furthermore, a recent study demonstrated that compounds built around the 2,3-dihydro-1,4-benzodioxin core can be designed and synthesized as potential anti-diabetic agents, exhibiting alpha-glucosidase inhibitory activity . The acetamide derivative of this compound is a key precursor in the synthesis of more complex molecules targeted at diabetes treatment . The compound is for research use only and is not intended for diagnostic or therapeutic applications. Safety information and handling procedures should be reviewed prior to use.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUFRIRUMGMOOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate , a specific ester derivative of the pharmacologically privileged 1,4-benzodioxane scaffold. While often overshadowed by its isomer (2,3-dihydro-1,4-benzodioxin-6-ylacetic acid), this compound represents a critical intermediate in the synthesis of adrenergic antagonists and serves as a lipophilic prodrug model for delivering the antioxidant 1,4-benzodioxan-6-ol.

Critical Disambiguation: Researchers must distinguish this compound from its constitutional isomer, 2,3-dihydro-1,4-benzodioxin-6-ylacetic acid . Both share the formula C₁₀H₁₀O₄ and an approximate molecular weight of 194.19 g/mol , but possess vastly different chemical reactivities and biological profiles.[1]

Part 1: Identity & Physicochemical Properties[1]

Stoichiometric & Structural Data

The following data is derived from high-precision stoichiometric calculation and structural analysis.

ParameterValueTechnical Note
IUPAC Name (2,3-Dihydro-1,4-benzodioxin-6-yl) acetateEster of 1,4-benzodioxan-6-ol
Molecular Formula C₁₀H₁₀O₄ Degree of Unsaturation = 6
Molecular Weight 194.19 g/mol Monoisotopic Mass: 194.0579 Da
Parent Scaffold 1,4-BenzodioxaneHeterocyclic fused ring system
Functional Group Phenyl Acetate (Ester)Labile to alkaline hydrolysis
Predicted LogP 1.8 – 2.1Moderately lipophilic; CNS penetrant
Structural Visualization

The diagram below illustrates the connectivity of the molecule, highlighting the fusion of the benzene ring with the ethylene glycol bridge (dioxin ring) and the acetoxy substitution at position 6.[1]

ChemicalStructure Benzene Benzene Core (Aromatic C6) Dioxin 1,4-Dioxin Ring (Ethylenedioxy Bridge) Benzene->Dioxin Fused @ C1, C2 Acetate Acetate Group (-O-CO-CH3) Benzene->Acetate Substituted @ C6

Figure 1: Structural connectivity of 2,3-dihydro-1,4-benzodioxin-6-yl acetate.[2][3][4] The acetate moiety renders the phenol lipophilic.

Part 2: Synthetic Methodology

Reaction Logic

The synthesis relies on the nucleophilic attack of the phenolic oxygen (1,4-benzodioxan-6-ol) on the carbonyl carbon of acetic anhydride.[1] Pyridine acts as both a solvent and a base to neutralize the acetic acid byproduct and catalyze the reaction via the formation of an N-acetylpyridinium intermediate.

Experimental Protocol (Standardized)

Reagents:

  • Precursor: 1,4-Benzodioxan-6-ol (CAS: 10288-36-5)

  • Reagent: Acetic Anhydride (1.2 equivalents)[1]

  • Catalyst/Base: Pyridine (anhydrous) or Triethylamine with DMAP (4-Dimethylaminopyridine)

Workflow:

  • Dissolution: Dissolve 10 mmol of 1,4-benzodioxan-6-ol in 20 mL of anhydrous dichloromethane (DCM).

  • Activation: Add 12 mmol of Pyridine (or 1.1 eq TEA + 5 mol% DMAP). Cool to 0°C.[1][5]

  • Addition: Dropwise add 12 mmol of Acetic Anhydride to control exotherm.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Mobile Phase: 30% EtOAc/Hexane).[1]

  • Quench: Add saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Extract with DCM (3x), wash organic layer with brine, and dry over MgSO₄.

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Synthetic Pathway Diagram

Synthesispath Start 1,4-Benzodioxan-6-ol (Phenolic Precursor) Intermediate Acyl-Pyridinium Complex (Active Electrophile) Start->Intermediate Nucleophilic Attack Reagents Acetic Anhydride + Base (Pyridine/DMAP) Reagents->Intermediate Activation Product 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate (Target Ester) Intermediate->Product Acetylation Workup Aq. NaHCO3 Wash (Remove Acid) Product->Workup Quenching

Figure 2: Step-by-step synthetic workflow for the O-acylation of 1,4-benzodioxan-6-ol.

Part 3: Applications in Drug Discovery[1]

The "Privileged" Scaffold

The 1,4-benzodioxane ring is a bioisostere for the catechol moiety found in neurotransmitters like epinephrine.[1] Unlike catechols, the benzodioxane ring is metabolically stable against COMT (Catechol-O-methyltransferase), extending the half-life of drugs containing this core [1].

Acetate as a Prodrug Strategy

The acetate group at position 6 serves two primary functions in medicinal chemistry:

  • Lipophilicity Enhancement: It masks the polar phenolic hydroxyl group, increasing the LogP (from ~1.3 to ~2.0), which enhances passive diffusion across the Blood-Brain Barrier (BBB).[1]

  • Metabolic Activation: Once in systemic circulation, non-specific esterases hydrolyze the acetate, releasing the active phenol (1,4-benzodioxan-6-ol), which possesses potent antioxidant and radical scavenging properties [2].[1]

Analytical Verification (QC Criteria)

To validate the synthesis of C₁₀H₁₀O₄ , the following spectroscopic signatures must be observed:

  • IR Spectroscopy: Appearance of a strong Carbonyl (C=O) stretch at ~1760 cm⁻¹ (phenolic ester) and disappearance of the broad O-H stretch of the starting material.[1]

  • ¹H NMR (CDCl₃): A sharp singlet at ~2.28 ppm corresponding to the acetyl methyl group (-COCH ₃). The ethylene bridge protons will appear as a multiplet at 4.25 ppm .

References

  • Bolchi, C. et al. (2020).[1] 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary . 1,4-Benzodioxan-6-ol (Parent Scaffold Data). National Center for Biotechnology Information.

  • Vázquez, G. et al. (1997).[1] Synthesis and anti-inflammatory activity of 2,3-dihydro-1,4-benzodioxin-2-yl acetic acid derivatives. (Contextual reference for benzodioxin acetic acid isomer differentiation).

Sources

2,3-Dihydro-1,4-benzodioxin-6-yl acetate CAS number and identifiers

[1][2]

Chemical Identity & Identifiers

This compound is the ester derivative of 6-hydroxy-1,4-benzodioxane.[1] It serves as a protected phenol moiety in the synthesis of adrenergic antagonists (e.g., doxazosin analogs) and bioactive lignans.[1] Due to its nature as a transient intermediate in many pathways, it is often referenced via its parent phenol in commercial catalogs.[1]

Identifier TypeDesignation
Systematic Name 2,3-Dihydro-1,4-benzodioxin-6-yl acetate
Synonyms 6-Acetoxy-1,4-benzodioxane; 1,4-Benzodioxan-6-yl acetate; Acetic acid 2,3-dihydro-1,4-benzodioxin-6-yl ester
Parent CAS 10288-36-5 (Refers to the precursor: 2,3-dihydro-1,4-benzodioxin-6-ol)
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
SMILES CC(=O)Oc1ccc2OCCOc2c1
InChI Key (Predicted) KVNRLNFWIQWJJC-UHFFFAOYSA-N

Structural Analysis & Physicochemical Properties

The benzodioxane ring confers rigidity, while the acetate group masks the phenolic hydroxyl, altering lipophilicity and reactivity.[1] This modification is essential for directing electrophilic aromatic substitution (EAS) to the ortho position relative to the oxygen bridge during multi-step synthesis.[1]

Calculated Properties Table
PropertyValueSignificance in Drug Design
LogP (Predicted) ~1.75 - 1.90Moderate lipophilicity; suitable for crossing blood-brain barrier (BBB) in CNS-active analogs.[1]
H-Bond Donors 0The acetylation removes the H-donor capability of the phenol.[1]
H-Bond Acceptors 4Includes the two ether oxygens and the ester functionality.[1]
Rotatable Bonds 2Low flexibility aids in rigid docking within protein active sites.[1]
Topological Polar Surface Area ~45 ŲIndicates good membrane permeability.[1]

Synthetic Pathways & Mechanistic Insight

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate is a nucleophilic acyl substitution.[1] The choice of catalyst is critical to minimize side reactions (such as ring opening of the dioxane moiety under harsh acidic conditions).[1]

Protocol: DMAP-Catalyzed Acetylation

Rationale: Using 4-Dimethylaminopyridine (DMAP) accelerates the reaction via the formation of a highly reactive N-acylpyridinium intermediate, allowing for milder conditions than standard acid catalysis.[1]

Reagents:

  • Substrate: 2,3-Dihydro-1,4-benzodioxin-6-ol (1.0 eq)

  • Acylating Agent: Acetic Anhydride (

    
    ) (1.2 eq)[1]
    
  • Base: Triethylamine (

    
    ) (1.5 eq)[1][2]
    
  • Catalyst: DMAP (0.05 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with 2,3-dihydro-1,4-benzodioxin-6-ol and anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add

    
     followed by DMAP.[1] Cool the mixture to 0°C to control exotherm.
    
  • Acylation: Dropwise add Acetic Anhydride over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1][3] The starting phenol (

    
    ) should disappear, replaced by the less polar ester (
    
    
    ).[1]
  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 1M HCl (to remove pyridine/DMAP), saturated 
    
    
    , and brine.[1]
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
Visualization: Synthesis & Workup Flow

SynthesisFlowStartStart: 6-Hydroxy-1,4-benzodioxane(DCM Solv.)ReagentsAdd Et3N + DMAP (cat.)Cool to 0°CStart->ReagentsAcylationAdd Ac2O DropwiseNucleophilic AttackReagents->AcylationMonitorTLC Check(Disappearance of Phenol)Acylation->MonitorQuenchQuench: Sat. NH4ClPartition PhasesMonitor->QuenchCompletePurifyWash: 1M HCl -> NaHCO3Dry & ConcentrateQuench->PurifyProductFinal Product:2,3-Dihydro-1,4-benzodioxin-6-yl acetatePurify->Product

Caption: Figure 1. DMAP-catalyzed synthesis workflow ensuring high yield and removal of basic impurities.

Application in Medicinal Chemistry

The acetate group is rarely the final pharmacophore; rather, it is a strategic "mask" used during scaffold elaboration.[1]

Regioselective Electrophilic Aromatic Substitution

The benzodioxane ring is electron-rich.[1] The free phenol is too activating, often leading to over-oxidation or polymerization during nitration or halogenation.[1]

  • Mechanism: Converting the phenol (-OH) to acetate (-OAc) reduces electron density slightly (induction) while maintaining ortho/para direction.[1]

  • Outcome: Allows for controlled nitration at position 7 (ortho to the acetate), a key step in synthesizing 7-amino-1,4-benzodioxane derivatives found in alpha-blockers.[1]

Prodrug Design

In ocular or transdermal drug delivery, the free phenol may have poor bioavailability or cause irritation.[1]

  • Strategy: The acetate functions as a prodrug moiety.[1] Upon physiological absorption, ubiquitous esterases hydrolyze the ester, releasing the active phenolic drug.[1]

Analytical Characterization (QC)

To validate the synthesis, the following spectroscopic signatures must be confirmed.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃)

2.28 (s, 3H)
Acetate Methyl: Distinct singlet, diagnostic of ester formation.[1]
¹H NMR (CDCl₃)

4.25 (s, 4H)
Ethylenedioxy Bridge: Multiplet or singlet representing the dioxane ring protons.[1]
¹H NMR (CDCl₃)

6.5 - 6.8 (m, 3H)
Aromatic: Shift downfield compared to phenol due to deshielding by the ester.[1]
IR Spectroscopy ~1760 cm⁻¹C=O[1] Stretch: Strong ester carbonyl peak (Phenolic esters appear higher than aliphatic).[1]
IR Spectroscopy Absence of ~3300 cm⁻¹O-H Stretch: Disappearance confirms full conversion of the phenol.[1]
QC Decision Tree

QCDecisionSampleCrude ProductIR_CheckIR: 1760 cm-1 present?3300 cm-1 absent?Sample->IR_CheckNMR_Check1H NMR:Singlet at 2.28 ppm?IR_Check->NMR_CheckYesReprocessReprocess:Column ChromatographyIR_Check->ReprocessNo (Free OH)PurityHPLC Purity >98%?NMR_Check->PurityYesReleaseRelease forNext StepPurity->ReleaseYesPurity->ReprocessNo

Caption: Figure 2. Quality Control logic for validating the acetylation of the benzodioxane scaffold.

Safety & Handling

  • Hazards: As a derivative of a phenol and acetic anhydride, residual reagents may be corrosive.[1] The compound itself should be treated as a potential irritant.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze in the presence of moisture.[1]

  • Disposal: Dispose of as organic waste containing halogens (if DCM was used) or non-halogenated organic solvent waste.[1]

References

  • PubChem. 2,3-dihydro-1,4-benzodioxin-6-ol (Parent Compound).[1] National Library of Medicine.[1] Available at: [Link][1]

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).[1][4][5] International Journal of Organic Chemistry. Available at: [Link][1]

  • ChemSpace. Benzodioxane Scaffold Derivatives. Database of chemical building blocks. Available at: [Link]

Navigating the Solution Space: A Technical Guide to the Solubility Profile of Benzodioxin Acetate Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, understanding the physicochemical properties of a molecule is not merely a preliminary step but a cornerstone of successful therapeutic design. Among these properties, solubility stands out as a critical determinant of a drug candidate's fate. For researchers and scientists working with novel compounds, such as benzodioxin acetate derivatives—a class of molecules with significant therapeutic potential—a comprehensive grasp of their solubility profile is paramount. Poor solubility can lead to a cascade of challenges, including inadequate bioavailability, unreliable in vitro assay results, and difficulties in formulation, ultimately hindering the transition from a promising lead to a viable therapeutic agent.[1][2][3] This guide provides an in-depth exploration of the solubility of benzodioxin acetate derivatives in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its characterization.

Theoretical Framework: Predicting and Understanding Solubility

The age-old adage "like dissolves like" serves as a fundamental principle in solubility science.[4] This concept is rooted in the polarity of both the solute (the benzodioxin acetate derivative) and the solvent. The solubility of these derivatives is a delicate interplay of various molecular and environmental factors.

The Influence of Molecular Structure

The benzodioxin acetate core, a heterocyclic structure, possesses a unique electronic and steric profile that dictates its interaction with solvent molecules. Key structural features influencing solubility include:

  • The Benzodioxin Ring System: The parent 1,3-benzodioxane has been described as readily soluble in all organic solvents. This suggests a generally lipophilic character for the core structure. The presence of two oxygen atoms within the dioxin ring introduces some polar character and potential for hydrogen bonding with protic solvents.

  • The Acetate Group: The acetate moiety (-OCOCH₃) adds a polar ester functional group. This group can act as a hydrogen bond acceptor, enhancing solubility in polar aprotic and, to some extent, polar protic solvents.

  • Substituents on the Benzene Ring: The nature, position, and number of substituents on the aromatic portion of the molecule can dramatically alter its solubility profile. Electron-withdrawing or electron-donating groups, as well as lipophilic or hydrophilic moieties, will modulate the overall polarity and crystal lattice energy of the compound.

Key Factors Governing Solubility

Several interconnected factors determine the extent to which a benzodioxin acetate derivative will dissolve in a given organic solvent:

  • Polarity: A solvent's polarity is its ability to solvate, or surround, solute molecules. Polar solvents will more effectively dissolve polar solutes, and nonpolar solvents will dissolve nonpolar solutes.[4][5]

  • Temperature: For most solid solutes, solubility increases with temperature.[4][6][7] This is because the additional thermal energy helps to overcome the crystal lattice energy of the solid. However, this relationship is not always linear and should be determined empirically.[8]

  • Molecular Size: As the molecular size and weight of a compound increase, its solubility tends to decrease.[7][9] Larger molecules present a greater surface area that must be solvated, which can be sterically and energetically challenging for the solvent.

  • Crystal Structure: The arrangement of molecules in the solid state (the crystal lattice) significantly impacts solubility. A more stable crystal lattice with strong intermolecular forces will require more energy to break apart, resulting in lower solubility.[6]

Experimental Determination of Solubility: Methodologies and Protocols

While theoretical predictions are valuable, empirical determination of solubility remains the gold standard. The "shake-flask" method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[1][10][11][12]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination of a benzodioxin acetate derivative in a selection of organic solvents.

Objective: To determine the maximum concentration of a benzodioxin acetate derivative that can be dissolved in a given solvent at a specific temperature.

Materials:

  • Benzodioxin acetate derivative (solid, pure form)

  • Selected organic solvents (e.g., ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid benzodioxin acetate derivative to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment.[10]

  • Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 300 RPM).[10] Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 72 hours.[2][10]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle. To ensure complete removal of undissolved solids, centrifuge the samples.[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.[10]

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved benzodioxin acetate derivative.

  • Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to vial B Add precise volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge to pellet solid C->D E Withdraw supernatant D->E F Filter with 0.22 µm syringe filter E->F G Dilute filtrate F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation: A Representative Solubility Profile

While specific solubility data for every benzodioxin acetate derivative must be determined empirically, the following table provides an illustrative example of how such data would be presented. The values are hypothetical and intended for demonstration purposes.

SolventPolarity IndexDielectric ConstantSolubility (mg/mL at 25°C)Observations
Non-Polar
n-Hexane0.11.88< 0.1Practically Insoluble
Toluene2.42.385.2Sparingly Soluble
Polar Aprotic
Dichloromethane (DCM)3.19.08> 50Freely Soluble
Ethyl Acetate4.46.0225.8Soluble
Acetone5.120.7> 50Freely Soluble
Acetonitrile (ACN)5.837.515.3Soluble
Polar Protic
Ethanol4.324.530.1Soluble
Methanol5.132.722.5Soluble

Data in this table is for illustrative purposes only and does not represent experimentally verified values for a specific benzodioxin acetate derivative.

Causality in Experimental Choices and Self-Validating Systems

The robustness of a solubility study hinges on the rationale behind each experimental step.

  • Why use an excess of solid? To ensure that the solution is truly saturated and that the measured concentration represents the thermodynamic equilibrium solubility. If all the solid dissolves, the result is merely a concentration, not the solubility limit.[10]

  • Why shake for 24-72 hours? To allow sufficient time for the dissolution process to reach equilibrium. Shorter incubation times may lead to an underestimation of the true solubility.[2][10]

  • Why is filtration critical? The presence of even microscopic solid particles in the sample will lead to a significant overestimation of the solubility. A 0.22 µm filter is used to ensure a particle-free solution for analysis.[10]

  • Self-Validation: The protocol incorporates self-validation by analyzing samples taken at different time points (e.g., 24, 48, and 72 hours). If the calculated solubility values from the later time points are consistent, it provides confidence that equilibrium has been reached.[11]

Conclusion: A Pathway to Informed Drug Development

A thorough understanding of the solubility profile of benzodioxin acetate derivatives in organic solvents is indispensable for advancing these compounds through the drug discovery pipeline. By combining a solid theoretical framework with rigorous experimental methodologies like the shake-flask method, researchers can generate reliable data to guide lead optimization, formulation development, and toxicological studies. The insights gained from these studies not only de-risk the development process but also accelerate the journey of these promising molecules from the laboratory to the clinic.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io. [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • How do you perform the shake flask method to determine solubility?. (2017, April 27). Quora. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

  • A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. ResearchGate. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020, June 18). ACS Publications. [Link]

  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. (2020, July 21). PubMed. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • Solubility: The Important Phenomenon in Pharmaceutical Analysis. (2022, February 14). Research and Reviews. [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]

  • Chemistry and pharmacology of benzodioxanes. (2007, December 4). TSI Journals. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]

  • Process for preparation of 1,4-benzodioxane derivative.
  • Process for preparation of 1,4-benzodioxane derivative.
  • Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. ResearchGate. [Link]

  • Chemical Properties of 1,4-Benzodioxin, 2,3-dihydro- (CAS 493-09-4). Cheméo. [Link]

  • 13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. [Link]

  • Solubility factors when choosing a solvent. (2020, November 16). Labclinics. [Link]

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Technical Guide: Bioactivity & Pharmacological Profile of 1,4-Benzodioxan-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Benzodioxan-6-yl acetate (also known as 6-acetoxy-1,4-benzodioxane ) is a specialized bicyclic ester primarily utilized as a lipophilic prodrug and stabilized synthetic intermediate in medicinal chemistry. While the parent scaffold (1,4-benzodioxan) is a "privileged structure" found in alpha-adrenergic antagonists (e.g., Doxazosin, Piperoxan) and serotonergic agents, the acetate derivative serves a critical role in modulating bioavailability and chemical stability.

This guide analyzes the compound's bioactivity through the lens of metabolic activation , where esterase-mediated hydrolysis releases the active 6-hydroxy-1,4-benzodioxan pharmacophore. It is essential for researchers developing neuroactive agents or antioxidant systems to understand this activation mechanism.

Chemical Profile & Stability

The 1,4-benzodioxan-6-yl acetate molecule consists of a catechol-derived ethylenedioxy ring fused to a benzene ring, substituted at the 6-position with an acetate group.

PropertySpecification
IUPAC Name (2,3-dihydro-1,4-benzodioxin-6-yl) acetate
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Lipophilicity (LogP) ~1.8 - 2.1 (Predicted)
Solubility Soluble in organic solvents (DCM, EtOAc, DMSO); Low water solubility.
Stability Stable under ambient conditions; hydrolyzes in basic pH or presence of esterases.
Structural Significance

The acetate moiety masks the phenolic hydroxyl group of 6-hydroxy-1,4-benzodioxan. This masking:

  • Prevents Oxidation : Phenols are prone to quinone formation; the acetate protects the ring from oxidative degradation during storage.

  • Enhances Permeability : The ester increases lipophilicity, facilitating passive transport across the blood-brain barrier (BBB) or cell membranes before intracellular hydrolysis.

Bioactivity & Mechanism of Action[1][2]

Metabolic Activation (The Prodrug Concept)

1,4-benzodioxan-6-yl acetate itself is pharmacologically quiescent at most receptors. Its bioactivity is indirect , dependent on enzymatic conversion. Upon systemic administration or cellular entry, ubiquitous carboxylesterases (CES1, CES2) cleave the ester bond.

  • Substrate : 1,4-Benzodioxan-6-yl Acetate (Lipophilic, Membrane Permeable)

  • Enzyme : Intracellular Esterases / Plasma Cholinesterases

  • Product : 1,4-Benzodioxan-6-ol (Active Phenol) + Acetic Acid

The released 1,4-benzodioxan-6-ol is a potent antioxidant and a key pharmacophore for:

  • Alpha-Adrenergic Receptors : Acts as an anchor in the binding pocket of

    
    -antagonists.
    
  • Serotonin (5-HT) Receptors : The benzodioxan ring mimics the catecholamine moiety of neurotransmitters.

Pharmacological Applications of the Scaffold

Once hydrolyzed, the benzodioxan core exhibits the following activities:

  • Antioxidant Activity : The electron-rich dioxy ring allows the phenol to scavenge free radicals, protecting neuronal cells from oxidative stress.

  • Antimicrobial Potential : Substituted benzodioxans have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis (FtsZ inhibition).

  • Neuroprotection : The scaffold is structural to Idazoxan (an

    
    -antagonist), enhancing noradrenergic transmission.
    

Visualizing the Bioactivation Pathway

The following diagram illustrates the metabolic trajectory of 1,4-benzodioxan-6-yl acetate from administration to receptor interaction.

Bioactivation Acetate 1,4-Benzodioxan-6-yl Acetate (Lipophilic Prodrug) Membrane Cell Membrane (Passive Diffusion) Acetate->Membrane Absorption Esterase Intracellular Esterases (Hydrolysis) Membrane->Esterase Transport Phenol 6-Hydroxy-1,4-benzodioxan (Active Pharmacophore) Esterase->Phenol Cleavage Receptor Target Interaction (Alpha-Adrenergic / 5-HT) Phenol->Receptor Binding

Figure 1: Metabolic activation pathway of 1,4-benzodioxan-6-yl acetate via esterase-mediated hydrolysis.

Experimental Protocols

Synthesis of 1,4-Benzodioxan-6-yl Acetate

This protocol describes the acetylation of 6-hydroxy-1,4-benzodioxan to generate the acetate.

Materials:

  • 6-Hydroxy-1,4-benzodioxan (10 mmol)

  • Acetic Anhydride (12 mmol)

  • Pyridine (Catalytic amount or solvent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolution : Dissolve 10 mmol of 6-hydroxy-1,4-benzodioxan in 20 mL of dry DCM.

  • Addition : Add 12 mmol of acetic anhydride slowly at 0°C under nitrogen atmosphere.

  • Catalysis : Add 0.5 mL of pyridine.

  • Reaction : Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup : Wash the organic layer with 1M HCl (to remove pyridine), then saturated NaHCO₃, and finally brine.

  • Purification : Dry over MgSO₄, concentrate in vacuo. Purify via flash column chromatography if necessary (though often yields are quantitative).

In Vitro Enzymatic Hydrolysis Assay

To verify bioactivation, researchers must assess the hydrolysis rate in plasma or liver microsomes.

Protocol:

  • Preparation : Prepare a 10 mM stock solution of 1,4-benzodioxan-6-yl acetate in DMSO.

  • Incubation : Dilute to 100 µM in Phosphate Buffered Saline (PBS, pH 7.4) containing 1 unit/mL of Porcine Liver Esterase (PLE) .

  • Sampling : Incubate at 37°C. Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching : Stop reaction by adding equal volume of ice-cold Acetonitrile.

  • Analysis : Centrifuge (10,000 x g, 5 min) and analyze supernatant via HPLC-UV (280 nm).

    • Mobile Phase: Water/Acetonitrile (gradient).

    • Detection: Disappearance of Acetate peak, appearance of Phenol peak.

Structure-Activity Relationship (SAR) Diagram

The benzodioxan scaffold is versatile.[1] The diagram below highlights how the acetate serves as a gateway to diverse pharmacological classes.

SAR Core 1,4-Benzodioxan-6-yl Acetate Hydrolysis Hydrolysis (-Ac) Core->Hydrolysis Phenol 6-Hydroxy-1,4-benzodioxan Hydrolysis->Phenol Alpha Alpha-Adrenergic Antagonists (e.g., Piperoxan, Doxazosin) Phenol->Alpha N-alkylation Serotonin 5-HT1A Agonists (e.g., Flesinoxan) Phenol->Serotonin Piperazine fusion Antimicrobial Antimicrobial Agents (FtsZ Inhibitors) Phenol->Antimicrobial Amide coupling

Figure 2: Structure-Activity Relationship (SAR) showing the acetate as a precursor to bioactive classes.

References

  • Gu, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[2]

  • Vazquez, G., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine system. Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8][9]

  • Straniero, V., et al. (2020). Benzodioxane-Benzamides as Antibacterial Agents: Computational and SAR Studies.[1] Antibiotics.[3][1]

  • Chapleo, C. B., et al. (1983). Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry.[2]

Sources

Thermodynamic Stability Profile: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Pre-Formulation Stability Assessment for researchers and drug development scientists. It synthesizes theoretical organic chemistry with practical, self-validating experimental protocols to establish the thermodynamic profile of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate.

Technical Guide & Stability Assessment Framework

CAS Number: 7159-14-0 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol Synonyms: 1,4-Benzodioxan-6-yl acetate; 6-Acetoxy-1,4-benzodioxane

Executive Summary: The Stability Paradox

2,3-Dihydro-1,4-benzodioxin-6-yl acetate represents a classic challenge in medicinal chemistry intermediates: it balances the lipophilicity required for membrane permeability with the hydrolytic susceptibility of a phenolic ester. As a derivative of 6-hydroxy-1,4-benzodioxane, this compound serves as a critical scaffold in the synthesis of adrenergic antagonists and potential prodrugs.

This guide addresses the thermodynamic vulnerability of the acetate moiety.[1] Unlike simple phenyl acetates, the fused ethylenedioxy ring exerts a specific electronic influence (electron-donating effect) that alters the hydrolysis rate constant (


) and the activation energy (

) of degradation. This document provides the theoretical basis and the experimental protocols required to quantify these parameters.

Molecular Architecture & Theoretical Stability

To predict stability, we must analyze the electronic environment of the reactive center (the ester carbonyl).

Electronic Effects of the Benzodioxan Ring

The 1,4-benzodioxan moiety acts as a net electron-donating group (EDG) via resonance from the oxygen lone pairs.

  • Position 6 (Acetate attachment): This position is para to one ether oxygen and meta to the other.

  • Impact on Hydrolysis: The resonance donation increases the electron density on the benzene ring, which in turn increases the pKa of the leaving group (2,3-dihydro-1,4-benzodioxin-6-ol).

    • Theoretical Consequence: A higher pKa leaving group makes the ester bond more stable toward alkaline hydrolysis compared to 4-nitrophenyl acetate, but potentially comparable to or slightly more stable than unsubstituted phenyl acetate.

Thermodynamic Degradation Pathways

The compound faces two primary thermodynamic threats:

  • Hydrolytic Cleavage (Solution State): The primary degradation pathway, driven by pH and temperature, yielding the parent phenol and acetic acid.

  • Fries Rearrangement (Solid/Melt State): Under high thermal stress or Lewis acid catalysis, the acetyl group migrates from the oxygen to the aromatic ring (ortho-position), forming hydroxyacetophenones.

Degradation Pathway Visualization

The following diagram maps the competing thermodynamic pathways.

StabilityPathways Target 2,3-Dihydro-1,4- benzodioxin-6-yl acetate Hydrolysis Hydrolysis (pH-Dependent) Target->Hydrolysis + H2O / OH- Thermal Thermal Stress (>120°C / Lewis Acid) Target->Thermal Intramolecular Phenol 6-Hydroxy-1,4- benzodioxane Hydrolysis->Phenol AceticAcid Acetic Acid Hydrolysis->AceticAcid Rearranged Ortho-Hydroxy Acetophenone deriv. Thermal->Rearranged Fries Rearrangement

Figure 1: Primary thermodynamic degradation pathways. Blue indicates the parent compound; Red/Yellow indicate stress vectors; Green/Grey indicate degradation products.

Experimental Protocols: Quantifying Stability

Do not rely on generic literature values. The specific solvation effects of the benzodioxan ring require empirical determination of kinetic constants.

Protocol A: pH-Rate Profile Determination (Hydrolysis Kinetics)

Objective: Determine the pseudo-first-order rate constants (


) across the pH range 1–10 to identify the region of maximum stability (

).

Reagents:

  • Buffer Systems: HCl (pH 1-2), Acetate (pH 3-5), Phosphate (pH 6-8), Borate (pH 9-10). Ionic strength adjusted to 0.1 M with KCl.

  • Solvent: Acetonitrile (ACN) (Co-solvent, max 5% v/v).

Methodology:

  • Stock Preparation: Dissolve 10 mg of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate in 10 mL ACN (1 mg/mL).

  • Reaction Initiation: Spike 50 µL of stock into 9.95 mL of pre-thermostated buffer (25°C, 37°C, and 60°C).

  • Sampling: At defined intervals (

    
     min), withdraw 500 µL aliquots.
    
  • Quenching: Immediately dilute into cold ACN:Water (50:50) acidified with 0.1% Formic Acid to stop base catalysis.

  • Analysis: Quantify via HPLC-UV (280 nm).

Data Treatment: Plot


 vs. time. The slope is 

. Calculate the specific base catalytic rate constant (

) using:

Protocol B: Arrhenius Stability Prediction (Accelerated Aging)

Objective: Determine the Activation Energy (


) and predict shelf-life (

) at 25°C.

Methodology:

  • Perform Protocol A at three temperatures: 40°C, 50°C, 60°C (at pH 7.4).

  • Extract

    
     for each temperature.
    
  • Construct an Arrhenius plot (

    
     vs. 
    
    
    
    ).

Self-Validating Check:

  • The plot must be linear (

    
    ).
    
  • If curvature is observed, it indicates a change in mechanism (e.g., from specific base catalysis to general base catalysis or competing oxidation), invalidating simple extrapolation.

Quantitative Data Summary (Projected)

Based on structural homology with phenyl acetate (


) and the deactivating effect of the EDG benzodioxan ring, the following parameters are the expected theoretical ranges  for validation.
ParameterTheoretical EstimateSignificance
Hydrolysis

(pH 7.4, 25°C)
4 – 12 HoursRequires immediate processing or frozen storage in aqueous media.
Max Stability pH (

)
3.5 – 4.5Optimal pH for liquid formulation or extraction.
Activation Energy (

)
12 – 16 kcal/molModerate temperature sensitivity; cold chain likely required for solution.
Solid State Melting Point < 60°C (or Oil)Low lattice energy implies susceptibility to moisture uptake (hydrolysis).

Stability Testing Workflow

This workflow ensures a systematic approach to characterizing the compound, preventing resource wastage on unstable formulations.

Workflow Start Start: Pure Compound (CAS 7159-14-0) SolidState Step 1: Solid State Characterization (DSC / TGA / XRD) Start->SolidState Solubility Step 2: Solubility & pH Saturation SolidState->Solubility StressTest Step 3: Forced Degradation (Acid/Base/Oxidation/Heat) Solubility->StressTest Decision Is degradation >10%? StressTest->Decision Kinetics Step 4: Full Kinetic Profiling (Arrhenius Plot) Decision->Kinetics No (Stable) Redesign Redesign Synthesis (Protecting Groups) Decision->Redesign Yes (Unstable) Formulation Step 5: Formulation Strategy (Lyophilization / Oil Depot) Kinetics->Formulation

Figure 2: Step-by-step stability assessment workflow. Yellow indicates critical stress testing; Green indicates detailed kinetic profiling.

References

  • ChemSrc. (2025). General properties and CAS registry for 2,3-Dihydro-1,4-benzodioxin-6-yl acetate. Retrieved from [Link]

  • Golovenko, M. Y., & Larionov, V. B. (2015).[2] Kinetics of hydrolysis of 1,4-benzodiazepine derivative by carboxylesterases in mice organism. The Ukrainian Biochemical Journal, 87(3). Retrieved from [Link]

  • Sobrinho, E. V., et al. (2012). Thermodynamic Analysis of Phenol Acylation with Acetic Acid. Semantic Scholar. (Contextual reference for phenyl acetate thermodynamics). Retrieved from [Link]

  • PubChem. (2025).[3] 2,3-Dihydro-1,4-benzodioxin-6-ol (Parent Phenol Data). National Library of Medicine. Retrieved from [Link]

Sources

Structural Analogs of 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate: Scaffold Versatility and Therapeutic Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,3-dihydro-1,4-benzodioxin-6-yl acetate (also known as 6-acetoxy-1,4-benzodioxane) represents a pivotal chemical junction in medicinal chemistry. While often utilized as a stable precursor or protected intermediate, its core architecture—the 1,4-benzodioxan scaffold —is a "privileged structure" found in diverse therapeutic classes, from alpha-adrenergic antagonists (e.g., Doxazosin, WB4101) to hepatoprotective agents (e.g., Silybin).

This technical guide dissects the structural analogs of this molecule, focusing on the acetate moiety as a prodrug vector for the bioactive phenol and the benzodioxan ring as a rigid pharmacophore . We provide validated synthetic protocols, structure-activity relationship (SAR) data, and mechanistic visualizations to support researchers in optimizing this scaffold for CNS and metabolic targets.

Structural Architecture & Pharmacophore Analysis

To design effective analogs, one must first deconstruct the parent molecule into its functional zones.

The Core Scaffold (Zone A)

The 2,3-dihydro-1,4-benzodioxine (1,4-benzodioxan) ring system consists of a benzene ring fused to a heterocyclic 1,4-dioxane ring.

  • Electronic Character: The two oxygen atoms donate electron density into the benzene ring via resonance (+M effect), making the aromatic system electron-rich and highly susceptible to electrophilic aromatic substitution at the 6- and 7-positions.

  • Conformational Rigidity: Unlike an open-chain dialkoxybenzene, the ethylene bridge locks the oxygen atoms into a specific spatial arrangement, reducing the entropic penalty upon binding to receptor pockets (e.g.,

    
    -adrenoreceptors).
    
The Acetate Moiety (Zone B)

The 6-yl acetate group serves two primary roles in drug design:

  • Prodrug Functionality: The acetate masks the polar phenolic hydroxyl group (-OH), significantly increasing lipophilicity (LogP). This facilitates passive diffusion across the blood-brain barrier (BBB) or gastrointestinal membrane. Once cytosolic, ubiquitous esterases hydrolyze the acetate to release the active 6-hydroxy-1,4-benzodioxan .

  • Metabolic Shielding: It temporarily protects the oxygen from Phase II conjugation (glucuronidation/sulfation) during first-pass metabolism.

Synthetic Pathways and Analog Generation[1]

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate and its analogs relies on the "Catechol Strategy." The following workflow details the construction of the ring followed by functionalization.

Core Synthesis Logic (Graphviz Visualization)

The diagram below illustrates the divergent synthesis of the acetate target and its carbamate analogs (a common bioisostere).

BenzodioxanSynthesis Catechol Pyrocatechol (Starting Material) Benzodioxan 1,4-Benzodioxan (Scaffold) Catechol->Benzodioxan 1,2-dibromoethane K2CO3, DMF, 100°C Ketone 6-Acetyl-1,4-benzodioxan (Friedel-Crafts Product) Benzodioxan->Ketone Ac2O, AlCl3 (Acetylation) Phenol 6-Hydroxy-1,4-benzodioxan (Active Metabolite) Ketone->Phenol mCPBA (Baeyer-Villiger) + Hydrolysis Target 6-Acetoxy-1,4-benzodioxan (Target Acetate) Phenol->Target Ac2O, Pyridine (Esterification) Carbamate 6-Carbamoyloxy Analog (AChE Inhibitor Design) Phenol->Carbamate Isocyanates (Carbamoylation)

Figure 1: Divergent synthetic pathway from pyrocatechol to 6-acetoxy and carbamate analogs. The Baeyer-Villiger oxidation is the critical step for introducing oxygen at the C6 position.

Detailed Protocol: Synthesis of 6-Hydroxy-1,4-benzodioxan (Precursor)

Note: Direct nitration/reduction/diazotization is possible, but the Baeyer-Villiger route is preferred for safety and yield.

Reagents: 6-acetyl-1,4-benzodioxan, m-chloroperbenzoic acid (mCPBA), Dichloromethane (DCM), KOH.

  • Oxidation: Dissolve 6-acetyl-1,4-benzodioxan (10 mmol) in DCM (50 mL). Add mCPBA (12 mmol) portion-wise at 0°C. Stir at room temperature for 12 hours.

  • Workup: Wash with saturated NaHCO₃ to remove benzoic acid byproducts. Evaporate solvent to yield the ester intermediate.

  • Hydrolysis: Reflux the intermediate in 10% ethanolic KOH for 2 hours. Acidify with HCl to pH 3.

  • Isolation: Extract with ethyl acetate. The resulting 6-hydroxy-1,4-benzodioxan appears as a pale solid.

Protocol: Acetylation to Target
  • Dissolve the phenol (from step 2.2) in dry pyridine.

  • Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

  • Stir for 4 hours. Pour into ice water. The precipitate is 2,3-Dihydro-1,4-benzodioxin-6-yl acetate .

Structure-Activity Relationship (SAR) & Analog Design

The modification of the "6-yl acetate" structure focuses on three regions: the Ester (metabolic stability), the Benzene ring (electronic tuning), and the Dioxane ring (sterics).

Region B: Ester Bioisosteres (The "Warhead")

The acetate group is labile. For drug development, replacing it with more stable moieties modulates the pharmacokinetic (PK) profile.[1]

Analog ClassStructural ChangeEffect on MechanismTherapeutic Application
Acetate (Parent) -O-CO-CH3Rapid hydrolysis (t1/2 < 10 min in plasma).Prodrug for acute delivery of antioxidant phenols.
Carbamate -O-CO-NR2Slow hydrolysis; pseudo-irreversible binding.Acetylcholinesterase (AChE) inhibitors (e.g., Rivastigmine analogs).
Carbonate -O-CO-ORModerate stability; lipophilic.Prodrugs with tailored release rates.
Ether -O-RMetabolically stable; no hydrolysis.Alpha-adrenergic antagonists (WB4101 derivatives).[2][3]
Sulfonate -O-SO2-RHigh electron-withdrawing; good leaving group.Cross-coupling intermediates; alkylating agents.
Region A: Scaffold Ring Expansion/Contraction

Alterations to the ethylenedioxy bridge affect the "pucker" angle of the ring, changing how the molecule fits into receptors like the


-adrenoceptor.
  • 1,3-Benzodioxole (5-membered ring): Flatter structure. Often leads to higher metabolic liability (formation of reactive carbocations via CYP450).

  • 3,4-Dihydro-2H-1,5-benzodioxepine (7-membered ring): Increased flexibility. Useful when the target binding pocket requires an "induced fit."

Experimental Validation: Metabolic Stability Assay

To confirm the "prodrug" status of the acetate analog versus its ether or carbamate counterparts, the following self-validating assay is required.

Objective: Determine the half-life (


) of the acetate analog in human plasma.

Protocol:

  • Preparation: Prepare a 10 mM stock solution of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate in DMSO.

  • Incubation: Spike pooled human plasma (pre-warmed to 37°C) with the stock solution to a final concentration of 10 µM.

  • Sampling: Remove 100 µL aliquots at

    
     minutes.
    
  • Quenching: Immediately add 300 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.

  • Analysis: Centrifuge at 10,000g for 5 mins. Analyze supernatant via LC-MS/MS.

  • Validation Check: Monitor the disappearance of the Acetate (Parent) and the stoichiometric appearance of the Phenol (Metabolite). If Phenol does not appear, the assay is invalid (check extraction efficiency).

Therapeutic Implications

Alpha-Adrenergic Antagonism

The 1,4-benzodioxan scaffold is a cornerstone in designing


-blockers. While the acetate itself is small, analogs replacing the acetate with bulky basic amines  (e.g., piperazine linkers) create high-affinity antagonists.
  • Mechanism:[4] The benzodioxan oxygen lone pairs form hydrogen bonds with Serine residues in the receptor transmembrane domain, while the aromatic ring engages in

    
    -
    
    
    
    stacking with Phenylalanine.
Neuroprotection & Antioxidant Activity

The hydrolyzed metabolite (6-hydroxy-1,4-benzodioxan) mimics the structure of Vitamin E (Tocopherol) .

  • Mechanism:[4] It acts as a radical scavenger. The electron-donating dioxy ring stabilizes the phenoxy radical formed after intercepting Reactive Oxygen Species (ROS). The acetate prodrug form ensures this antioxidant payload reaches the CNS before oxidation occurs in the bloodstream.

References

  • Gu, W., et al. (2020). "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry. Link

  • Chapleo, C. B., et al. (1983). "Alpha-adrenoreceptor reagents. 2. Synthesis and biological activity of 1,4-benzodioxans."[5][6][7][8] Journal of Medicinal Chemistry. Link

  • Bao, X., et al. (2016). "Synthesis of Phenylpiperazine Derivatives of 1,4-Benzodioxan as Selective COX-2 Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Wiley-VCH. (Foundational text on esterase lability of phenolic acetates). Link

  • Vazquez, G., et al. (2022). "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry. Link

Sources

An In-depth Technical Guide to the Pharmacophore Analysis of Benzodioxin Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from α-adrenergic receptor antagonism to anticancer and anti-inflammatory activities.[1][2][3] Understanding the precise spatial and electronic requirements for their interaction with biological targets is paramount for rational drug design. This technical guide provides a comprehensive overview of pharmacophore modeling as a powerful computational strategy to elucidate the structure-activity relationships (SAR) of benzodioxin derivatives. We will explore both ligand- and structure-based methodologies, detail self-validating experimental workflows, and demonstrate how these models serve as robust 3D queries for virtual screening and lead optimization, ultimately accelerating the discovery of novel therapeutics.

The Benzodioxin Scaffold: A Versatile Core in Medicinal Chemistry

The 1,4-benzodioxin moiety is a heterocyclic scaffold present in a wide array of pharmacologically active agents.[1] Its rigid structure, combined with the potential for diverse substitutions on the aromatic ring and the dioxin portion, allows for fine-tuning of steric and electronic properties to achieve high affinity and selectivity for various biological targets. Notably, benzodioxin derivatives have been extensively studied as α-adrenergic receptor antagonists for conditions like benign prostatic hyperplasia.[4][5] More recent applications have expanded to include potent inhibitors of enzymes like β-ketoacyl–acyl carrier protein synthase III (FabH) in drug-resistant bacteria, as well as compounds with significant anti-inflammatory and anticancer properties.[1][3][6]

The core challenge in developing benzodioxin-based drugs lies in deciphering the key molecular features that govern their biological activity. Pharmacophore modeling addresses this by abstracting the essential steric and electronic features required for optimal molecular interactions with a specific target.[7]

Foundational Principles of Pharmacophore Modeling

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a biological target and elicit a specific response.[7] It is not a real molecule or a set of functional groups but rather an abstract concept that describes the crucial interaction points.[8]

Key Pharmacophoric Features Include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites (e.g., carbonyl oxygen, amine nitrogen).

  • Hydrogen Bond Donors (HBD): Lewis acidic sites (e.g., hydroxyl, amine protons).

  • Hydrophobic (HY): Non-polar regions, such as alkyl or aryl groups.

  • Aromatic Ring (AR): Planar, cyclic conjugated systems.

  • Positive/Negative Ionizable (PI/NI): Groups that carry a formal charge at physiological pH.

There are two primary approaches to generating a pharmacophore model, the choice of which depends on the available data.[8][9]

  • Ligand-Based Pharmacophore Modeling (LBPM): Utilized when the 3D structure of the target is unknown, but a set of active ligands is available.[10] The method involves aligning a set of structurally diverse active molecules to identify common chemical features that are essential for their bioactivity.[10][11]

  • Structure-Based Pharmacophore Modeling (SBPM): Employed when the 3D structure of the biological target (e.g., from X-ray crystallography or NMR) is known.[12] This approach analyzes the key interaction points between the target and a bound ligand within the active site to generate a pharmacophore model.[12][13]

Ligand-Based Pharmacophore Modeling (LBPM) Workflow

The LBPM approach is predicated on the principle that molecules with similar biological activities often share a common binding mode and, therefore, a common pharmacophore.

Rationale and Causality

This method is chosen when a reliable 3D structure of the target protein is unavailable. The central hypothesis is that a shared 3D arrangement of chemical features among a set of active molecules is responsible for their activity. The quality of the resulting model is directly dependent on the quality and diversity of the input "training set" of molecules.

Detailed Protocol: Training and Test Set Preparation

A robust model requires a carefully curated dataset.

  • Data Collection: Assemble a set of benzodioxin derivatives with experimentally determined biological activities (e.g., IC50 or Ki values) against the target of interest.

  • Activity Thresholding: Divide the compounds into at least two groups: highly active, moderately active, and inactive. A wide range of activities is crucial for the model's discriminatory power.

  • Training Set Selection:

    • Choose a structurally diverse set of 15-25 highly active compounds.[14] Structural diversity is critical to avoid scaffold bias and ensure the model is not overly specific to a single chemical series.[15]

    • The selected compounds should cover the entire range of activity values.

  • Test Set Selection:

    • Create a separate test set that includes active and inactive compounds not used in the training set.[11] This set is essential for external validation to assess the model's predictive power.[11]

Detailed Protocol: Model Generation and Validation

This protocol outlines a self-validating system for generating and assessing the quality of a pharmacophore model.

Step 1: Conformational Analysis

  • Objective: To explore the flexible nature of the ligands and identify their potential bioactive conformations.

  • Procedure: For each molecule in the training set, generate a library of low-energy 3D conformations. This is a critical step as the software will search for a common pharmacophore among these varied shapes.

Step 2: Pharmacophore Hypothesis Generation

  • Objective: To identify common chemical features and their spatial arrangement among the active compounds.

  • Procedure: Use software like PHASE, Catalyst, or LigandScout to align the conformers of the active molecules and generate a set of pharmacophore hypotheses.[15] Each hypothesis is a unique 3D arrangement of features (e.g., one HBD, two HBAs, and one AR).

  • Causality: The software scores each hypothesis based on how well it maps to the most active molecules while being absent in the inactive ones.

Step 3: Internal Validation

  • Objective: To assess the model's ability to correctly classify the compounds used to build it.

  • Procedure:

    • Fischer's Randomization Test: The software shuffles the activity data of the training set and attempts to build new pharmacophore models.[16] If the original model has a significantly better score than the random models, it indicates a true structure-activity relationship.[16]

    • Leave-One-Out Cross-Validation: Systematically remove one compound from the training set, rebuild the model, and predict the activity of the removed compound.[11]

Step 4: External Validation

  • Objective: To evaluate the model's predictive power on an independent dataset.[11]

  • Procedure:

    • Use the generated pharmacophore model as a 3D query to screen the pre-defined test set.

    • The model's quality is assessed by its ability to prioritize active compounds over inactive ones.

Table 1: Key Metrics for Pharmacophore Model Validation

MetricDescriptionDesired Value
Correlation Coefficient (R²) Measures the correlation between experimental and predicted activities for the training set.[14]> 0.8
Cross-Validated R² (Q²) A measure of the model's internal predictive ability.[14][17]> 0.6
Goodness of Hit (GH) Score A scoring function that evaluates the model's ability to enrich active compounds from a database. A score > 0.7 indicates a very good model.[18]> 0.7
Enrichment Factor (EF) The ratio of the concentration of active compounds in the hit list to the concentration of actives in the original database.High value
Receiver Operating Characteristic (ROC) A plot of the true positive rate vs. the false positive rate. The Area Under the Curve (AUC) is a measure of model quality.AUC close to 1.0

Structure-Based Pharmacophore Modeling (SBPM) Workflow

When a high-resolution 3D structure of the target protein is available, an SBPM approach can provide a highly accurate model representing the key interactions within the binding pocket.[12]

Rationale and Causality

This method derives features directly from the interaction points within the protein's active site.[12] It has the advantage of not requiring a large set of known active ligands and can reveal novel interaction sites that might not be exploited by known inhibitors.[12]

Detailed Protocol: SBPM Generation

Step 1: Protein-Ligand Complex Preparation

  • Objective: To prepare the PDB structure for modeling.

  • Procedure:

    • Obtain the crystal structure of the target protein, preferably co-crystallized with a benzodioxin derivative or a similar ligand, from the Protein Data Bank (PDB).

    • Prepare the protein by adding hydrogen atoms, assigning correct protonation states, and removing water molecules that are not critical for binding.

    • Energy-minimize the complex to relieve any steric clashes.

Step 2: Interaction Mapping and Feature Generation

  • Objective: To identify all potential interaction points in the active site.

  • Procedure: Use software to automatically identify and map the pharmacophoric features of the active site based on the types of amino acid residues present (e.g., Asp/Glu as HBA, Lys/Arg as HBD, Phe/Trp as Aromatic/Hydrophobic).

Step 3: Model Refinement and Validation

  • Objective: To create a final, validated pharmacophore model.

  • Procedure:

    • Select the most relevant features that are observed to interact with the bound ligand.

    • Generate a pharmacophore hypothesis based on these features.

    • Validate the model by docking a set of known active and inactive compounds into the protein's active site and checking if they map onto the pharmacophore features.[13] A good model should be mapped well by active compounds but poorly by inactive ones.

Application in Drug Discovery

A validated pharmacophore model is a powerful tool for hit identification and lead optimization.[11][19]

Virtual Screening

The primary application of a pharmacophore model is to serve as a 3D query for rapidly screening large compound libraries (e.g., ZINC, Enamine, Maybridge) to identify novel molecules that possess the required features.[16][19][20] This process is significantly faster than structure-based methods like molecular docking.[12]

Studies on α1A-adrenoceptor antagonists have successfully used ligand-based pharmacophore modeling to identify key structural requirements for activity.[21] One study developed a four-feature hypothesis consisting of one positive ionizable group, one hydrogen-bond donor, one aromatic ring, and one hydrophobic group.[21] This model was then used as a query for virtual screening to identify new potential leads. Another study highlighted that a critical feature for selectivity between α1A and α1B subtypes is the distance between a basic nitrogen atom and the center of an aromatic ring system, a finding derived directly from pharmacophore analysis.[4]

Pharmacophore-Guided Lead Optimization

Pharmacophore models can guide the chemical modification of hit compounds to improve their potency and selectivity. By visualizing how a lead compound maps to the pharmacophore, chemists can identify positions where modifications could better satisfy the model's features, for instance, by adding a hydrogen bond donor or increasing hydrophobicity. This is often integrated with 3D-QSAR (Quantitative Structure-Activity Relationship) studies, where the pharmacophore alignment provides the structural basis for building a predictive statistical model.[8][14][17]

Visualization of Workflows

Conceptual Pharmacophore Model

This diagram illustrates the abstract nature of a pharmacophore, representing the key interaction features of a hypothetical benzodioxin derivative.

G cluster_0 Benzodioxin Ligand Ligand HBD HBD Ligand->HBD HBA1 HBA Ligand->HBA1 HBA2 HBA Ligand->HBA2 HY HY Ligand->HY AR AR Ligand->AR

Caption: Abstract representation of pharmacophoric features.

General Pharmacophore Modeling Workflow

This diagram outlines the decision-making process and workflows for both ligand-based and structure-based pharmacophore modeling.

G start Start: Define Problem (e.g., Benzodioxin Derivatives) decision Target 3D Structure Known? start->decision lb_path Ligand-Based Modeling decision->lb_path No sb_path Structure-Based Modeling decision->sb_path Yes lb_1 1. Assemble Training & Test Sets lb_path->lb_1 lb_2 2. Generate Conformers lb_1->lb_2 lb_3 3. Generate & Score Hypotheses lb_2->lb_3 lb_4 4. Internal & External Validation lb_3->lb_4 validated_model Validated Pharmacophore Model lb_4->validated_model sb_1 1. Prepare Protein-Ligand Complex (PDB) sb_path->sb_1 sb_2 2. Map Active Site Interactions sb_1->sb_2 sb_3 3. Generate & Refine Hypothesis sb_2->sb_3 sb_4 4. Validate with Known Ligands sb_3->sb_4 sb_4->validated_model application_vs Virtual Screening validated_model->application_vs application_lo Lead Optimization validated_model->application_lo final_hits Novel Hit Compounds application_vs->final_hits application_lo->final_hits

Caption: Decision workflow for pharmacophore modeling.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable computational tool in modern drug discovery for decoding the complex SAR of versatile scaffolds like 1,4-benzodioxin. By providing a 3D map of essential interaction features, it enables the rapid identification of novel, potent, and selective lead compounds. The methodologies detailed in this guide, emphasizing rigorous, self-validating protocols, ensure the generation of robust and predictive models.

Future advancements will likely see the deeper integration of artificial intelligence and machine learning with pharmacophore modeling.[9][15] These approaches can enhance feature selection, improve the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and build more sophisticated, dynamic pharmacophore models that account for protein flexibility, further refining our ability to design the next generation of benzodioxin-based therapeutics.[9][15]

References

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... | Fiveable. (2025, August 15).
  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23).
  • Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes.
  • Structure based Pharmacophore Modeling Service - Creative Biolabs.
  • Ligand-based Pharmacophore Modeling - Protheragen.
  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate.
  • Pharmacophore identification of alpha(1A)-adrenoceptor antagonists - PubMed. (2005, February 1).
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC.
  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7).
  • Ligand based Pharmacophore Modeling Service - Creative Biolabs.
  • Pharmacophore modeling: advances and pitfalls - Frontiers.
  • Selective alpha-1a adrenergic receptor antagonists. Effects of pharmacophore regio- and stereochemistry on potency and selectivity - PubMed.
  • Computational Modeling of Selective Pharmacophores at the α1‐Adrenergic Receptors | Request PDF - ResearchGate.
  • Pharmacophore model validation using GH score method. - ResearchGate.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26).
  • Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors - Frontiers. (2023, January 11).
  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent - AIR Unimi.
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC.
  • Pharmacophore-based virtual screening & molecular docking studies on selected plant constituents of Plantago major - Journal of Applied Pharmaceutical Science. (2023, March 28).
  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019, November 22).
  • Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer - Longdom Publishing.
  • (PDF) Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - ResearchGate. (2025, August 6).
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed. (2002, February 15).
  • Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025, July 23).
  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC. (2020, September 7).
  • Combined Pharmacophore Modeling, 3D-QSAR, Homology Modeling and Docking Studies on CYP11B1 Inhibitors - MDPI. (2015, January 9).
  • Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity - MDPI. (2023, December 8).
  • Pharmacophore generation, atom-based 3D-QSAR, docking, and virtual scr | RRMC - Dove Medical Press. (2013, December 27).
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC. (2021, August 24).
  • A Review on Various Analytical Methods on Some Alpha Adrenergic Antagonists.
  • Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status - DergiPark. (2021, June 25).
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions - Nanotechnology Perceptions.
  • Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives - Biotechnology Research and Innovation Journal. (2017, October 25).
  • The approach of 3DQSAR Pharmacophore modeling and Docking - YouTube. (2023, November 23).

Sources

Comprehensive Characterization of Benzodioxin Acetates: Melting and Boiling Point Data

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzodioxin acetates —specifically esters derived from the 1,4-benzodioxan (2,3-dihydro-1,4-benzodioxin) scaffold—serve as critical pharmacophores in the synthesis of alpha-adrenergic antagonists (e.g., Doxazosin) and novel antidepressant agents. Their physical properties, particularly melting points (MP) and boiling points (BP), are pivotal for process optimization, purification strategies, and solid-state characterization during drug development.

This technical guide consolidates experimentally validated physical data for key benzodioxin acetate derivatives, analyzes structure-property relationships (SPR), and provides authoritative protocols for their synthesis and characterization.

Chemical Identity and Structural Scope[1][2][3][4][5][6][7]

The term "benzodioxin acetate" typically refers to two distinct structural classes based on the attachment point of the acetate moiety:

  • Heterocyclic-Substituted Acetates: The acetate group is attached to the dioxane ring (e.g., position 2 or 3), often via a methylene linker.

    • Example: (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate.[1]

  • Aromatic-Substituted Acetates: The acetate group is attached to the benzene ring (positions 5, 6, 7, or 8), either directly (phenolic esters) or via a linker (phenylacetic acid esters).

    • Example: 1,4-Benzodioxan-6-yl acetate.[2][3][4][5]

Structural Visualization

The following diagram illustrates the synthesis and structural divergence of these derivatives.

BenzodioxinPathways Catechol Catechol (Starting Material) Benzodioxan 1,4-Benzodioxan (Core Scaffold) Catechol->Benzodioxan Cyclization (Epichlorohydrin/Base) TypeA Heterocyclic Derivative (2-substituted) Benzodioxan->TypeA Functionalization at C2 TypeB Aromatic Derivative (6-substituted) Benzodioxan->TypeB Electrophilic Subst. at C6 ProdA (2,3-Dihydro-1,4-benzodioxin-2-yl) methyl acetate TypeA->ProdA Acetylation (Ac2O/Pyridine) ProdB 1,4-Benzodioxan-6-yl acetate TypeB->ProdB Esterification

Figure 1: Synthetic divergence of benzodioxin acetate derivatives.[6]

Physical Properties Data Bank

The following data sets are aggregated from high-purity synthesis logs and authoritative chemical databases.

Table 1: Melting and Boiling Points of Key Benzodioxin Acetates & Esters
Compound NameCAS NumberMolecular WeightBoiling Point (BP)Melting Point (MP)Pressure (mmHg)
Ethyl 1,4-benzodioxan-2-carboxylate 4739-94-0208.21115 °C< 25 °C (Liquid)0.2
(2,3-Dihydro-1,4-benzodioxin-2-yl)methyl acetate 64179-44-8208.21165–170 °C*45–48 °C15.0
1,4-Benzodioxan-6-acetic acid 17253-11-1194.18N/A (Dec.)73–78 °CAtm
Benzo[d][1,3]dioxol-5-yl acetate 326-58-9180.16273.7 °CN/A760
1,4-Benzodioxan-6-carboxaldehyde 29668-44-8164.16105 °C49–51 °C15.0

*Note: BP estimated based on the alcohol precursor (1,4-benzodioxan-2-methanol) which boils at 155-160°C @ 12mmHg. Acetylation typically increases molecular weight but removes hydrogen bond donation, often resulting in a similar or slightly elevated BP under vacuum.

Table 2: Comparative Density and Refractive Index Data
CompoundDensity (g/mL)Refractive Index (

)
Appearance
Ethyl 1,4-benzodioxan-2-carboxylate 1.2081.523Clear, colorless to yellow liquid
1,4-Benzodioxan-6-carboxaldehyde 1.3011.588White to beige crystalline solid
1,3-Benzodioxole (Parent) 1.0641.538Colorless liquid

Structure-Property Relationships (SPR)

Understanding the causality behind these physical constants is essential for predicting the behavior of novel derivatives.

The "Oxygen Effect" on Packing

The 1,4-benzodioxan ring system possesses a "half-chair" conformation in the dioxane ring. This puckering disrupts the planarity of the fused benzene ring slightly, reducing the efficiency of crystal packing compared to flat aromatic systems like naphthalene.

  • Consequence: Benzodioxin derivatives often have lower melting points than their carbocyclic analogues (e.g., tetralin derivatives).

  • Isomerism: 6-substituted derivatives (aromatic substitution) generally have higher melting points than 2-substituted derivatives (heterocyclic substitution) due to the higher symmetry and better stacking potential of the aromatic tail.

Hydrogen Bonding vs. Acetylation

The conversion of a benzodioxin alcohol (e.g., 2-hydroxymethyl-1,4-benzodioxan) to its acetate ester significantly alters physical properties:

  • Boiling Point: Acetylation removes the hydroxyl group's ability to act as a hydrogen bond donor. While the molecular weight increases (adding ~42 Da), the loss of intermolecular H-bonding often prevents a drastic rise in boiling point, and in some cases, may lower the boiling point relative to the parent alcohol at atmospheric pressure.

  • Solubility: The acetate moiety increases lipophilicity (LogP increases), making these compounds suitable for extraction into organic solvents like ethyl acetate or dichloromethane during workup.

Experimental Protocols

Protocol A: Synthesis of (2,3-Dihydro-1,4-benzodioxin-2-yl)methyl Acetate

A self-validating protocol for generating the acetate from the alcohol precursor.

Reagents:

  • (2,3-Dihydro-1,4-benzodioxin-2-yl)methanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (1.5 eq) or Triethylamine (1.5 eq) with DMAP (0.1 eq)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Setup: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the starting alcohol in anhydrous DCM (0.5 M concentration).
    
  • Addition: Cool to 0°C. Add base (Pyridine/TEA) followed by the dropwise addition of acetic anhydride.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane). The alcohol spot (

    
    ) should disappear, replaced by the acetate spot (
    
    
    
    ).
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove pyridine), saturated
    
    
    , and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, 10-20% EtOAc/Hexane).
    
  • Validation: Product should be a clear oil or low-melting solid. Confirm structure via

    
    -NMR (Singlet at 
    
    
    
    ppm for acetate
    
    
    ).
Protocol B: Micro-Boiling Point Determination (Siwoloboff Method)

For liquid benzodioxin acetates where sample quantity is limited.

  • Preparation: Seal a standard melting point capillary tube at one end.

  • Sample Loading: Introduce 10–20

    
     of the liquid sample into a larger ignition tube (approx 5mm diameter).
    
  • Assembly: Place the capillary (open end down) into the liquid sample within the ignition tube.

  • Heating: Attach the assembly to a thermometer and immerse in a Thiele tube or oil bath. Heat slowly.

  • Observation:

    • Initially, slow bubbles escape from the capillary (thermal expansion).

    • Boiling Point: The temperature at which a rapid, continuous stream of bubbles emerges is the boiling point. Stop heating.

    • Confirmation: As the bath cools, the liquid will eventually be sucked back into the capillary. The temperature at which the liquid enters the capillary corresponds to the boiling point at that specific atmospheric pressure.

References

  • PubChem. (2025).[7][8][9] Compound Summary: 1,4-Benzodioxin Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • World Intellectual Property Organization (WIPO). (2020). Patent WO2020190765A2: Compositions and methods for treating cancer. (Describes synthesis of benzodioxin-2-yl methyl acetate intermediates). Available at: [Link]

  • NIST Chemistry WebBook. (2025). 4H-1,3-Benzodioxin Phase Change Data. National Institute of Standards and Technology.[10] Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl acetate , a key intermediate in the development of adrenergic antagonists, antioxidant analogs, and dopaminergic agents. The 1,4-benzodioxan scaffold (also known as 1,4-benzodioxine) is a privileged structure in medicinal chemistry, often serving as a bioisostere for the catechol moiety to improve metabolic stability against COMT (catechol-O-methyltransferase).

This guide focuses on the O-acetylation of 2,3-dihydro-1,4-benzodioxin-6-ol using a catalytic nucleophilic substitution strategy. Unlike traditional neat pyridine methods, this protocol utilizes a Dichloromethane (DCM) / Triethylamine (TEA) / 4-Dimethylaminopyridine (DMAP) system to maximize yield, simplify workup, and reduce solvent toxicity.

Strategic Retrosynthesis & Reaction Design

The synthesis is designed around the transformation of the phenolic hydroxyl group at position 6 into an acetate ester.

Reaction Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The choice of Acetic Anhydride (


)  over Acetyl Chloride (

) is deliberate to manage exothermicity on larger scales, while DMAP acts as a hyper-nucleophilic acylation catalyst, significantly accelerating the reaction via the formation of a reactive

-acylpyridinium intermediate.

ReactionScheme cluster_conditions Conditions: DCM, 0°C to RT, 2h Phenol 2,3-Dihydro-1,4- benzodioxin-6-ol (Precursor) Inter Tetrahedral Intermediate Phenol->Inter + Ac2O / TEA + DMAP (cat.) Ac2O Acetic Anhydride (Reagent) Product 2,3-Dihydro-1,4- benzodioxin-6-yl acetate (Target) Inter->Product - AcOH

Figure 1: Reaction scheme for the DMAP-catalyzed acetylation of 6-hydroxy-1,4-benzodioxane.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.PurityRole
2,3-Dihydro-1,4-benzodioxin-6-ol 152.151.0>98%Substrate
Acetic Anhydride (

)
102.091.2ACS ReagentAcylating Agent
Triethylamine (TEA) 101.191.5>99%Base (Acid Scavenger)
4-Dimethylaminopyridine (DMAP) 122.170.05>99%Nucleophilic Catalyst
Dichloromethane (DCM) 84.93SolventAnhydrousReaction Medium
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (flame-dried under

    
    ).
    
  • Temperature Control: Ice/water bath (0°C).

  • Monitoring: TLC Silica gel 60

    
     plates.
    
  • Filtration: Sintered glass funnel or Celite pad.

Experimental Protocol

Step 1: Solvation and Catalyst Addition
  • Equip a clean, dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Charge the flask with 2,3-Dihydro-1,4-benzodioxin-6-ol (1.0 eq) .

  • Add anhydrous DCM (10 mL per gram of substrate) . Stir until fully dissolved.

  • Add Triethylamine (1.5 eq) followed by DMAP (0.05 eq) .

  • Cool the solution to 0°C using an ice bath.

Step 2: Acylation[2]
  • Charge the addition funnel with Acetic Anhydride (1.2 eq) diluted in a small volume of DCM (optional, for flow control).

  • Add the Acetic Anhydride dropwise over 15–20 minutes. Note: Maintain internal temperature below 5°C to prevent side reactions.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2 hours .

Step 3: In-Process Control (IPC)
  • TLC System: Hexanes:Ethyl Acetate (7:3).

  • Visualization: UV (254 nm). The phenolic starting material will be more polar (lower

    
    ) than the acetate product (higher 
    
    
    
    ).
  • Validation: The reaction is complete when the starting material spot is invisible under UV.

Step 4: Quench and Workup
  • Quench: Add saturated

    
     solution (equal volume to solvent) slowly to the reaction mixture. Stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Separation: Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash 1: Wash the organic layer with 1M HCl (20 mL) to remove residual TEA, DMAP, and Pyridine traces. Caution: Check pH of aqueous layer to ensure it is acidic.

  • Wash 2: Wash with Brine (saturated NaCl) .

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the drying agent.[1][2][3]
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 40°C.

Step 5: Purification[1]
  • Scenario A (High Purity Crude): If the crude oil/solid is >95% pure by NMR, recrystallization from Hexanes/EtOAc is preferred (if solid).

  • Scenario B (Standard): Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 100% Hexanes

      
       90:10 Hexanes:EtOAc.
      
    • Collection: Collect fractions containing the spot with

      
       (in 8:2 Hex:EtOAc).
      

Process Logic & Validation Workflow

The following flowchart illustrates the critical decision nodes and purification logic ensuring the integrity of the final compound.

Workflow Start Start: Phenol Precursor React Reaction: Ac2O/TEA/DMAP (DCM, 0°C -> RT) Start->React TLC IPC: TLC Check (Hex:EtOAc 7:3) React->TLC TLC->React Incomplete (Add 0.1 eq Ac2O) Quench Quench: Sat. NaHCO3 TLC->Quench Complete Wash Acid Wash (1M HCl) Removes Amines Quench->Wash Dry Dry & Concentrate Wash->Dry PurityCheck Crude NMR Check Dry->PurityCheck Column Flash Chromatography (Hex -> 10% EtOAc) PurityCheck->Column <95% Pure Final Final Product: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate PurityCheck->Final >98% Pure Column->Final

Figure 2: Operational workflow for synthesis and purification.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral characteristics must be confirmed.

Proton NMR ( NMR, 400 MHz, )
  • 
     6.7–6.8 ppm (m, 1H):  Aromatic proton at C5 (ortho to acetate).
    
  • 
     6.5–6.6 ppm (m, 2H):  Aromatic protons at C7 and C8.
    
  • 
     4.25 ppm (s, 4H):  Ethylene bridge protons (
    
    
    
    ). Diagnostic singlet or tight multiplet for the benzodioxan ring.
  • 
     2.26 ppm (s, 3H):  Acetate methyl group (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)
  • 1760

    
    :  Strong 
    
    
    
    stretch (Phenolic Ester). Note: This is higher than alkyl esters due to conjugation.
  • 1200

    
    : 
    
    
    
    stretch.
  • Absence of 3200–3500

    
    :  Disappearance of the broad 
    
    
    
    stretch confirms full conversion.

Safety & Handling

  • Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood. Reacts violently with water.

  • Dichloromethane: Suspected carcinogen and volatile. Use chemically resistant gloves (PVA or Viton recommended over Nitrile for prolonged exposure).

  • Waste Disposal: Aqueous washes containing pyridine/TEA must be segregated into basic organic waste or specific amine waste streams depending on facility protocols.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022).[4] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[4][5] Link

  • Mandolesi, S. D., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Gu, X., et al. (2011). Synthesis and biological evaluation of 1,4-benzodioxan derivatives as potential alpha1-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(11), 3417-3421. Link

Sources

Acetylation of 2,3-dihydro-1,4-benzodioxin-6-ol protocols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acetylation of 2,3-dihydro-1,4-benzodioxin-6-ol

Executive Summary

This guide details the protocols for the O-acetylation of 2,3-dihydro-1,4-benzodioxin-6-ol (also known as 6-hydroxy-1,4-benzodioxane) to synthesize 2,3-dihydro-1,4-benzodioxin-6-yl acetate .[1] This transformation is a critical step in the derivatization of benzodioxane scaffolds, which are pharmacophores in alpha-adrenergic antagonists (e.g., piperoxan), antipsychotics, and antidepressants.[1]

Two distinct methodologies are presented:

  • Protocol A (Standard): The classical Acetic Anhydride/Pyridine method, prioritizing yield and reliability for small-to-medium scale synthesis.[1]

  • Protocol B (Green/Catalytic): A solvent-minimized approach using a Lewis Acid catalyst, prioritizing atom economy and reduced waste generation.[1]

Reaction Mechanism & Rationale

The acetylation of 2,3-dihydro-1,4-benzodioxin-6-ol proceeds via nucleophilic acyl substitution .[1] The phenolic hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the acetylating agent (acetic anhydride).[1]

  • Substrate Reactivity: The 1,4-benzodioxane ring is electron-rich due to the two oxygen atoms.[1] The hydroxyl group at position 6 is activated, making it a good nucleophile but also susceptible to side reactions (e.g., C-acylation/Friedel-Crafts) if strong Lewis acids and high temperatures are used.[1]

  • Selectivity Control: Base catalysis (Pyridine/DMAP) ensures exclusive O-acetylation over C-acetylation by activating the anhydride and deprotonating the phenol.[1]

Visualized Pathway:

ReactionMechanism Substrate 2,3-dihydro-1,4- benzodioxin-6-ol Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base (Cat.) Reagent Acetic Anhydride (Ac2O) Reagent->Intermediate Product 2,3-dihydro-1,4- benzodioxin-6-yl acetate Intermediate->Product - AcOH Byproduct Acetic Acid Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for the O-acetylation of the benzodioxane phenol.

Experimental Protocols

Method A: Standard Chemical Acetylation (Gold Standard)

Best for: Initial synthesis, quantitative yield requirements, and robust purification.[1]

Reagents:

  • 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 equiv)[1]

  • Acetic Anhydride (

    
    ) (1.5 - 2.0 equiv)[1]
    
  • Pyridine (Solvent/Base, 5-10 volumes)[1]

  • Optional: DMAP (4-Dimethylaminopyridine) (0.05 equiv) to accelerate sluggish reactions.[1]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add 2,3-dihydro-1,4-benzodioxin-6-ol (e.g., 1.0 g, 6.57 mmol) to the flask. Add anhydrous Pyridine (5.0 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add Acetic Anhydride (1.24 mL, 13.1 mmol) dropwise over 5 minutes.

    • Note: The reaction is exothermic. Cooling prevents uncontrolled temperature spikes.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 3–6 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The starting material (

      
      ) should disappear, replaced by the ester product (
      
      
      
      ).[1]
  • Quench: Pour the reaction mixture into 50 mL of ice-cold water / 1M HCl. Stir vigorously for 15 minutes to hydrolyze excess anhydride.

    • Why HCl? It neutralizes the pyridine, forming water-soluble pyridinium chloride.[1]

  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash the combined organic layers with:

    • 1M HCl (

      
       mL) – to remove residual pyridine.[1]
      
    • Saturated

      
       (
      
      
      
      mL) – to remove acetic acid.[1]
    • Brine (

      
       mL).[1]
      
  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (rotary evaporator).
    
  • Purification: The crude product is typically a yellow oil . If purity is <95% by NMR, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).[1]

Workflow Diagram:

MethodA_Workflow Start Start: Dissolve Substrate in Pyridine AddReagent Add Ac2O (0°C, Dropwise) Start->AddReagent React Stir at RT (3-6 Hours) AddReagent->React Quench Quench: Pour into Ice/HCl React->Quench TLC Complete Extract Extract: Ethyl Acetate Quench->Extract Wash Wash: 1. HCl (remove Pyridine) 2. NaHCO3 (remove Acid) Extract->Wash Dry Dry & Evaporate Wash->Dry End Product: Yellow Oil Dry->End

Caption: Operational workflow for the Pyridine-mediated acetylation protocol.

Method B: Green Catalytic Protocol (Solvent-Free)

Best for: Sustainability, larger scales, and avoiding toxic pyridine.[1]

Reagents:

  • 2,3-dihydro-1,4-benzodioxin-6-ol (1.0 equiv)[1]

  • Acetic Anhydride (1.1 equiv)[1]

  • Catalyst: Iodine (

    
    , 1-5 mol%) OR Vanadyl Sulfate (
    
    
    
    , 1 mol%).[1]

Protocol:

  • Mix the substrate (1.0 g) and acetic anhydride (0.68 mL, 1.1 equiv) in a flask.

  • Add the catalyst (e.g., 15 mg of

    
    ).
    
  • Stir at Room Temperature. The reaction is typically faster than Method A (often < 1 hour).

  • Workup: Dilute with Ethyl Acetate, wash with aqueous Sodium Thiosulfate (if using Iodine) to remove the catalyst color, then water and brine.

  • Evaporate solvent to yield the product.

Data Presentation & Characterization

The product, 2,3-dihydro-1,4-benzodioxin-6-yl acetate , is typically isolated as a viscous yellow oil .[1]

Table 1: Physicochemical Properties

PropertyValue / Description
Appearance Clear to pale yellow oil
Molecular Formula

Molecular Weight 194.18 g/mol
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Rf Value ~0.6 (Hexane:EtOAc 7:[1]3)

Table 2: Expected 1H NMR Data (CDCl3, 400 MHz) Note: Chemical shifts are estimated based on the benzodioxane scaffold and acetate substituent effects.

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Ar-H 6.80 – 6.90Multiplet1HRing proton (C8)
Ar-H 6.55 – 6.65Multiplet2HRing protons (C5, C7)

4.22 – 4.28Multiplet4HEthylenedioxy bridge

2.26 – 2.30Singlet3HAcetate methyl group

Interpretation:

  • The singlet at ~2.28 ppm confirms the successful installation of the acetyl group.

  • The multiplet at ~4.25 ppm is characteristic of the 1,4-dioxane ring fused to the benzene.[1]

  • Absence of a broad singlet >5.0 ppm confirms the consumption of the phenolic -OH.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete reaction or hydrolysis during workup.Increase reaction time; ensure anhydrous conditions. Avoid heating the quench water.
Impurity: C-Acetylation High temperature or strong Lewis Acid presence.[1]Keep reaction temp < 40°C. Use Method A (Base catalysis) which disfavors Friedel-Crafts.[1]
Residual Pyridine Smell Inefficient acid wash.Increase the volume or concentration (2M) of the HCl wash step.
Product Color Oxidation of phenol traces.Pass through a short pad of silica gel or treat with activated charcoal.

References

  • Substrate Identification: PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol (CID 9115273).[1][2] National Library of Medicine. Link[1]

  • Product Identification: Alfa Chemistry. 6-Hydroxy-1,4-benzodioxane 6-acetate (CAS 7159-14-0).[1][3] Link

  • Green Acetylation Methodology: Valentini, F., et al. (2022).[4] "A Stoichiometric Solvent-Free Protocol for Acetylation Reactions". Frontiers in Chemistry. Link

  • General Phenol Acetylation: Magar, V. K., et al. (2024).[4] "An Environmentally Friendly and Efficient Green Method for Acylation".[5][6] International Journal of Pharmacy and Pharmaceutical Research. Link

Sources

Synthesis of 1,4-Benzodioxan-6-yl Acetate: A Detailed Guide to Reagents and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 1,4-benzodioxan-6-yl acetate, a valuable intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies. The synthesis is presented as a two-step process, commencing with the preparation of the key precursor, 1,4-benzodioxan-6-ol, followed by its acetylation to yield the target compound.

Introduction

The 1,4-benzodioxane scaffold is a privileged structural motif found in a variety of biologically active compounds and functional materials. The 6-substituted derivatives, in particular, have garnered significant attention. For instance, derivatives of (2,3-dihydrobenzo[1][2]dioxin-6-yl)acetic acid have shown notable anti-inflammatory activity.[1][2] The strategic placement of functional groups on the 1,4-benzodioxane ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. The acetylation of the 6-hydroxyl group to form 1,4-benzodioxan-6-yl acetate serves as a key transformation, providing a stable, often more lipophilic, derivative for further synthetic manipulations or biological evaluation.

This guide details a reliable synthetic route to 1,4-benzodioxan-6-yl acetate, emphasizing the rationale behind the selection of reagents and reaction conditions to ensure a reproducible and efficient process.

Synthetic Pathway Overview

The synthesis of 1,4-benzodioxan-6-yl acetate is approached in two primary stages, as illustrated in the workflow below. The initial step involves the formation of the 1,4-benzodioxane ring system to produce an aldehyde intermediate, which is then converted to the crucial phenolic precursor. The subsequent and final step is the acetylation of this phenol.

Synthesis_Workflow Start 3,4-Dihydroxybenzaldehyde Intermediate1 1,4-Benzodioxan-6-carboxaldehyde Start->Intermediate1 Ring Formation Intermediate2 1,4-Benzodioxan-6-ol Intermediate1->Intermediate2 Baeyer-Villiger Oxidation & Hydrolysis FinalProduct 1,4-Benzodioxan-6-yl Acetate Intermediate2->FinalProduct Acetylation Reaction1 cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 3,4-Dihydroxybenzaldehyde p1 1,4-Benzodioxan-6-carboxaldehyde r1->p1 r2 1,2-Dibromoethane r2->p1 re1 K2CO3 re2 DMF

Caption: Synthesis of 1,4-benzodioxan-6-carboxaldehyde.

Table of Reagents and Materials:

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Role
3,4-DihydroxybenzaldehydeC₇H₆O₃138.1222.00 g159.3Starting Material
1,2-DibromoethaneC₂H₄Br₂187.8615.1 mL (32.90 g)175.1Ring Formation Reagent
Potassium Carbonate (K₂CO₃)K₂CO₃138.2143.80 g316.9Base
N,N-Dimethylformamide (DMF)C₃H₇NO73.09250 mL-Solvent

Detailed Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dihydroxybenzaldehyde (22.00 g, 159.3 mmol) and N,N-dimethylformamide (250 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add potassium carbonate (43.80 g, 316.9 mmol) to the solution.

  • Add 1,2-dibromoethane (15.1 mL, 175.1 mmol) to the reaction mixture.

  • Heat the mixture to 100-110 °C and stir for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Filter the inorganic salts and reduce the volume of the filtrate to approximately 80 mL under reduced pressure.

  • Pour the concentrated residue into 670 mL of water.

  • Extract the aqueous phase with ethyl acetate (4 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-benzodioxan-6-carboxaldehyde.

Expected Characterization of 1,4-Benzodioxan-6-carboxaldehyde:

  • Appearance: Pale yellow solid.

  • 1H NMR (CDCl₃, 400 MHz): δ 9.80 (s, 1H, CHO), 7.40 (dd, J=8.4, 2.0 Hz, 1H, Ar-H), 7.35 (d, J=2.0 Hz, 1H, Ar-H), 6.95 (d, J=8.4 Hz, 1H, Ar-H), 4.30 (s, 4H, O-CH₂-CH₂-O).

  • 13C NMR (CDCl₃, 100 MHz): δ 190.8, 148.5, 143.8, 130.9, 124.5, 118.0, 117.8, 64.4, 64.2.

Step 1.2: Synthesis of 1,4-Benzodioxan-6-ol

Principle and Reaction Scheme:

The conversion of the aromatic aldehyde to a phenol is achieved via a Baeyer-Villiger oxidation. [3][4]The aldehyde is oxidized by a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to a formate ester. Subsequent hydrolysis of the formate ester under basic conditions yields the desired phenol, 1,4-benzodioxan-6-ol.

Reaction2 cluster_reactant Reactant cluster_reagents Reagents cluster_product Product r1 1,4-Benzodioxan-6-carboxaldehyde p1 1,4-Benzodioxan-6-ol r1->p1 re1 1. m-CPBA re2 2. NaOH, H2O

Caption: Synthesis of 1,4-benzodioxan-6-ol via Baeyer-Villiger oxidation.

Table of Reagents and Materials:

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Role
1,4-Benzodioxan-6-carboxaldehydeC₉H₈O₃164.1610.0 g60.9Starting Material
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)C₇H₅ClO₃172.57~13.7 g~77.1Oxidizing Agent
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-Solvent
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-Quenching/Neutralization
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.04As needed-Quenching
Sodium Hydroxide (NaOH)NaOH40.003.65 g91.4Base for Hydrolysis
Methanol (MeOH)CH₄O32.04100 mL-Solvent
Hydrochloric Acid (HCl, 1M)HCl36.46As needed-Neutralization

Detailed Experimental Protocol:

  • Dissolve 1,4-benzodioxan-6-carboxaldehyde (10.0 g, 60.9 mmol) in dichloromethane (200 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (~13.7 g, ~77.1 mmol) in dichloromethane.

  • Add the m-CPBA solution dropwise to the aldehyde solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to stir at room temperature overnight. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite until a starch-iodide paper test is negative.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester.

  • Without further purification, dissolve the crude formate ester in methanol (100 mL).

  • Add a solution of sodium hydroxide (3.65 g, 91.4 mmol) in water (20 mL).

  • Stir the mixture at room temperature for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the residue with water (100 mL) and acidify to pH ~7 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,4-benzodioxan-6-ol.

Expected Characterization of 1,4-Benzodioxan-6-ol:

  • CAS Number: 10288-72-9 [2]* Molecular Formula: C₈H₈O₃ [2]* Molecular Weight: 152.15 g/mol [2]* Appearance: Off-white to light brown solid.

  • Expected 1H NMR (CDCl₃, 400 MHz): δ 6.75 (d, J=8.5 Hz, 1H, Ar-H), 6.40 (d, J=2.5 Hz, 1H, Ar-H), 6.35 (dd, J=8.5, 2.5 Hz, 1H, Ar-H), 4.80 (s, 1H, OH), 4.25 (s, 4H, O-CH₂-CH₂-O).

  • Expected 13C NMR (CDCl₃, 100 MHz): δ 148.5, 143.0, 142.0, 117.5, 109.0, 104.0, 64.5, 64.3.

  • Expected IR (KBr, cm⁻¹): 3350 (O-H stretch), 2950-2850 (C-H stretch), 1600, 1500 (C=C aromatic stretch), 1250 (C-O stretch).

Part 2: Synthesis of 1,4-Benzodioxan-6-yl Acetate

Principle and Reaction Scheme:

The final step is the acetylation of the phenolic hydroxyl group of 1,4-benzodioxan-6-ol. This is a standard esterification reaction. Acetic anhydride is used as the acetylating agent, and pyridine serves as both the solvent and a basic catalyst to activate the phenol and neutralize the acetic acid byproduct. [5][6]

Acetylation_Mechanism cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 1,4-Benzodioxan-6-ol p1 1,4-Benzodioxan-6-yl Acetate r1->p1 r2 Acetic Anhydride r2->p1 re1 Pyridine

Caption: Acetylation of 1,4-benzodioxan-6-ol.

Table of Reagents and Materials:

Reagent/MaterialMolecular FormulaMW ( g/mol )QuantityMoles (mmol)Role
1,4-Benzodioxan-6-olC₈H₈O₃152.155.00 g32.9Starting Material
Acetic AnhydrideC₄H₆O₃102.094.7 mL (5.08 g)49.8Acetylating Agent
PyridineC₅H₅N79.1025 mL-Solvent/Catalyst
TolueneC₇H₈92.14As needed-Co-evaporation Solvent
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Extraction Solvent
Hydrochloric Acid (1M HCl)HCl36.46As needed-Washing/Neutralization
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-Washing/Neutralization

Detailed Experimental Protocol:

  • Dissolve 1,4-benzodioxan-6-ol (5.00 g, 32.9 mmol) in dry pyridine (25 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (4.7 mL, 49.8 mmol) to the solution dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol (5 mL).

  • Remove the pyridine and other volatiles by co-evaporation with toluene under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL).

  • Wash the organic layer sequentially with 1M HCl (2 x 50 mL), water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 1,4-benzodioxan-6-yl acetate.

Expected Characterization of 1,4-Benzodioxan-6-yl Acetate:

  • Appearance: White to off-white solid or colorless oil.

  • Expected 1H NMR (CDCl₃, 400 MHz): δ 6.80-6.60 (m, 3H, Ar-H), 4.26 (s, 4H, O-CH₂-CH₂-O), 2.25 (s, 3H, COCH₃).

  • Expected 13C NMR (CDCl₃, 100 MHz): δ 169.5 (C=O), 145.0, 143.5, 140.0, 122.0, 117.0, 112.0, 64.4, 64.2, 21.0 (CH₃).

  • Expected IR (KBr, cm⁻¹): 3050 (C-H aromatic stretch), 2950-2850 (C-H aliphatic stretch), 1760 (C=O ester stretch), 1600, 1500 (C=C aromatic stretch), 1200 (C-O stretch).

Trustworthiness and Self-Validation

The protocols described herein are based on established and reliable chemical transformations. The successful synthesis of the target compound relies on careful execution of the described steps. Verification of the intermediates and the final product is crucial. The provided expected NMR and IR data serve as a benchmark for this verification. It is highly recommended that researchers perform full characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) of their synthesized materials and compare the results with the expected values and literature data where available. The purity of the starting materials and reagents, particularly the dryness of solvents where indicated, is critical for achieving high yields and minimizing side reactions.

References

  • Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12 , 143-160. [Link]

  • Farkas, O., et al. (2012) Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. Beilstein Journal of Organic Chemistry, 8 , 1846-1853. [Link]

  • PubChem. 2,3-Dihydro-1,4-benzodioxin-6-ol. [Link]

  • Idris, N., Anderson, A.J. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]

  • Glycoscience Protocols. O-Acetylation using acetic anhydride in pyridine. [Link]

  • Wikipedia. Baeyer–Villiger oxidation. [Link]

  • ResearchGate. How can I get acetylation with acetic anhydride and prydine? [Link]

Sources

Application Note & Protocols: Scalable Production of Benzodioxin Acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This application note provides a comprehensive technical guide for the scalable synthesis of (2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methyl acetate, a key intermediate for drug development and fine chemical synthesis. We will move beyond theoretical chemistry to address the practical challenges of industrial-scale production, focusing on process optimization, safety, and high-yield purification strategies. The protocols described herein are designed to be robust, economically viable, and self-validating for implementation in research and manufacturing environments.

Introduction: The Strategic Importance of Benzodioxins

1,4-Benzodioxane derivatives are critical intermediates in the preparation of pharmaceuticals, particularly for circulatory and psychoneurotic drugs that exhibit alpha- and beta-adrenergic antagonist activity.[2] The biological function of these molecules is often critically dependent on the stereochemistry at the C2 position of the dioxane ring and the nature of its substituents.[4] The acetoxymethyl group at this position serves as a versatile handle for further chemical elaboration, making its efficient and scalable production a primary goal for process chemists.

Traditional synthesis methods have often relied on expensive reagents like glycidyl tosylate or cumbersome procedures involving epichlorohydrin, which present challenges in cost and waste management on an industrial scale.[2] This guide focuses on a more economical and efficient pathway utilizing readily available starting materials.

Core Synthetic Strategy: The Williamson Ether Synthesis Pathway

The most robust and scalable method for constructing the 1,4-benzodioxane ring is the Williamson ether synthesis, involving the reaction of a catechol derivative with a suitable dielectrophile. For the synthesis of the target acetate derivative, a two-step approach is optimal:

  • Ring Formation: Cyclization of catechol with a C3 electrophile to form (2,3-dihydrobenzo[b][2][3]dioxin-2-yl)methanol.

  • Esterification: Acetylation of the resulting primary alcohol to yield the final product.

This pathway avoids the direct use of potentially unstable or expensive acetate-bearing electrophiles and allows for purification of the key alcohol intermediate, ensuring high purity in the final product.

Logical Workflow for Synthesis

Below is a diagram illustrating the key stages of the scalable production process, from starting materials to the final purified product.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: Esterification cluster_2 Purification Catechol Catechol Cyclization Williamson Ether Synthesis (Cyclization) Catechol->Cyclization C3_Synthon C3 Synthon (e.g., 3-Chloro-1,2-propanediol) C3_Synthon->Cyclization Base_Solvent Base & Solvent (e.g., K2CO3 in DMF) Base_Solvent->Cyclization Alcohol_Intermediate Crude (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanol Cyclization->Alcohol_Intermediate High Yield Esterification Esterification Alcohol_Intermediate->Esterification Input for Step 2 Acetylation_Reagent Acetylation Reagent (e.g., Acetic Anhydride) Acetylation_Reagent->Esterification Base_Acylation Base (e.g., Pyridine) Base_Acylation->Esterification Crude_Acetate Crude Benzodioxin Acetate Derivative Esterification->Crude_Acetate Purification Large-Scale Purification (Crystallization / Distillation) Crude_Acetate->Purification Final Work-up Final_Product Pure (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl acetate Purification->Final_Product

Caption: Scalable two-step synthesis workflow.

Process Optimization for Scalable Production

Transitioning from a lab-scale procedure to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Reagent Selection: The use of 3-chloro-1,2-propanediol is highly economical for preparing the diol intermediate needed for cyclization.[2] This avoids the high cost associated with tosylated precursors.[2]

  • Base and Solvent System: While sodium hydride is effective in the lab, its use at scale is hazardous and expensive. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are preferred due to their lower cost, ease of handling, and simpler work-up.[5][6] Solvents like DMF or acetone are effective, with DMF often providing better solubility for the catecholate salt.

  • Temperature Control: The initial cyclization reaction is exothermic. On a large scale, controlled addition of reagents and efficient reactor cooling are critical to prevent runaway reactions and the formation of byproducts. The recommended reaction temperature is typically between 20°C and 80°C.[2]

  • Work-up and Isolation: Industrial processes must minimize the use of techniques like column chromatography. The preferred method for purification is crystallization, which can yield high-purity material directly. For liquid products, vacuum distillation is a viable scalable option.[7] The work-up should be designed to efficiently remove inorganic salts and the base catalyst through simple aqueous washes.[5]

Table 1: Comparison of Conditions for Ring Formation
ParameterCondition ACondition BCondition C (Optimized for Scale)
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)Potassium Carbonate (K₂CO₃)
Solvent Anhydrous THFWater/Toluene (PTC)DMF
Temperature 0°C to RT80°C60°C
Typical Yield >90%75-85%85-95%
Scalability Issues Pyrophoric, H₂ gas evolutionEmulsion formation, lower yieldEasy to handle, simple filtration

Detailed Experimental Protocols

Safety Precaution: All procedures should be performed by trained personnel in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory. A thorough risk assessment should be conducted before starting any reaction.[8][9]

Protocol 1: Synthesis of (2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanol

This protocol is adapted from established industrial methods for forming the benzodioxane ring system.[2]

Materials:

  • Catechol (1.0 eq)

  • 3-Chloro-1,2-propanediol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and a nitrogen inlet.

  • Charge Reagents: Charge the reactor with catechol (1.0 eq), potassium carbonate (2.5 eq), and DMF (approx. 5 mL per gram of catechol).

  • Initial Heating: Begin stirring and heat the mixture to 60°C under a nitrogen atmosphere. Maintain for 30 minutes to ensure formation of the dipotassium catecholate salt.

  • Substrate Addition: Slowly add 3-chloro-1,2-propanediol (1.1 eq) to the reaction mixture over 1-2 hours, using an addition funnel. Monitor the internal temperature to ensure it does not exceed 70°C.

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-65°C for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting catechol is consumed.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (10 volumes) and water (10 volumes). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 5 volumes) and brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification (Optional): The crude product is often of sufficient purity for the next step. If required, it can be purified by vacuum distillation.

Protocol 2: Synthesis of (2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methyl acetate

This is a standard, high-yielding esterification protocol suitable for large-scale production.

Materials:

  • (2,3-Dihydrobenzo[b][2][3]dioxin-2-yl)methanol (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: In a clean, dry reactor equipped with a stirrer, thermocouple, and nitrogen inlet, dissolve the alcohol intermediate (1.0 eq) in DCM (5-10 volumes).

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Base Addition: Add pyridine or triethylamine (2.0 eq) to the cooled solution.

  • Acetylation: Slowly add acetic anhydride (1.5 eq) dropwise, ensuring the internal temperature remains below 10°C.

  • Reaction: After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the starting alcohol is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2 x 5 volumes) to remove the base, water (1 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes) to remove excess acetic anhydride, and finally with brine (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The final product, if solid, can be purified to high purity by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate). If it is an oil, purification can be achieved via vacuum distillation.

References

  • Process for preparation of 1,4-benzodioxane derivative. (CA2215604C).
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Synthesis of 2-chloromethyl-1,4-benzodioxan. PrepChem.com.
  • Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6- yl[(4-methylphenyl) sulfonyl]amino}. (2019). Semantic Scholar.
  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Taber, D. F., DeMatteo, P. W., & Hassan, R. A. (2013). Simplified Preparation of Dimethyldioxirane (DMDO). Organic Syntheses, 90, 350-357. [Link]

  • How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. (2018). AIR Unimi. [Link]

  • 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. (2022). ResearchGate. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Farmaceuticky obzor. [Link]

Sources

Catalytic conditions for benzodioxin ring functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Conditions for Benzodioxin Ring Functionalization

Strategic Overview

The 1,4-benzodioxane scaffold is a privileged structural motif in medicinal chemistry, serving as the pharmacophore in alpha-blockers (e.g., Doxazosin), antidepressants (e.g., Idazoxan), and various neolignan natural products. However, its chemical modification presents a dichotomy of reactivity:

  • The Aromatic Core (Positions 5-8): Electron-rich and prone to non-selective electrophilic aromatic substitution (EAS).

  • The Heterocyclic Ring (Positions 2-3): Contains unactivated C(sp3)-H bonds that are chemically inert under standard conditions but susceptible to oxidation via Hydrogen Atom Transfer (HAT).

This guide details two orthogonal catalytic strategies to functionalize this scaffold: Iridium-Catalyzed C(sp2)-H Borylation for the benzene ring and Palladium-Catalyzed Directed C(sp3)-H Arylation for the heterocyclic ring.

Regioselectivity Map & Mechanism

To design effective experiments, one must understand the electronic and steric bias of the substrate.

BenzodioxaneMap Substrate 1,4-Benzodioxane Core Scaffold Aromatic Aromatic Core (C6/C7) Target: Ir-Catalyzed Borylation Control: Sterics (Meta-selective) Substrate->Aromatic C(sp2)-H Activation Hetero Heterocyclic Ring (C2/C3) Target: Pd-Catalyzed Arylation Control: Directing Group (Cis-selective) Substrate->Hetero C(sp3)-H Activation

Figure 1: Orthogonal functionalization strategies. The aromatic core is accessed via steric control (Ir), while the heterocyclic ring requires directing-group assistance (Pd) or radical HAT.

Protocol A: Aromatic Core Functionalization (C6/C7)

Method: Iridium-Catalyzed C-H Borylation Target: Introduction of Boronic Acid Esters (Versatile handles for Suzuki coupling). Mechanism: The active species [Ir(cod)(OMe)]2 + dtbpy forms a tris-boryl complex. Functionalization occurs at the least sterically hindered C-H bond.[1] In 1,4-benzodioxane, the C5/C8 positions are ortho to the alkoxy bridge (sterically crowded). Therefore, borylation occurs exclusively at C6 (or C7) .

Reagents & Materials
  • Pre-catalyst: [Ir(OMe)(cod)]2 (CAS: 12148-71-9)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy)[1]

  • Borylating Agent: Bis(pinacolato)diboron (B2pin2)[1]

  • Solvent: Anhydrous Hexane or THF (Degassed)

Step-by-Step Procedure
  • Catalyst Activation (Glovebox or Schlenk Line):

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh [Ir(OMe)(cod)]2 (1.5 mol%) and dtbpy (3.0 mol%).

    • Add B2pin2 (0.5 equiv relative to substrate) and 1 mL of anhydrous hexane.

    • Critical Step: Stir at room temperature for 10 minutes. The solution should turn from yellow to deep red/brown, indicating the formation of the active catalytic species [Ir(dtbpy)(Bpin)3].

  • Substrate Addition:

    • Add the remaining B2pin2 (0.6 equiv; Total 1.1 equiv).

    • Add 1,4-benzodioxane (1.0 equiv) dissolved in minimum hexane/THF.

    • Seal the vial with a Teflon-lined cap.

  • Reaction:

    • Heat the reaction mixture to 60°C for 12–16 hours.

    • Monitoring: Monitor via GC-MS or TLC. The appearance of a highly non-polar spot usually corresponds to the aryl-boronate.

  • Workup:

    • Cool to room temperature.

    • Concentrate the volatile solvent under reduced pressure (Rotavap).

    • Purification: The residue can often be passed through a short plug of silica gel (eluting with CH2Cl2) to remove the catalyst. Recrystallization from pentane/cold ether is preferred for high purity.

Table 1: Troubleshooting Ir-Borylation

IssueProbable CauseCorrective Action
Low Conversion Oxygen poisoningEnsure strict freeze-pump-thaw degassing of solvents.
C5/C8 Isomers High TemperatureReduce temperature to 50°C to maximize steric discrimination.
Protodeboronation Wet Solvent/SilicaUse neutral alumina for purification; avoid acidic silica.

Protocol B: Heterocyclic Ring Functionalization (C2/C3)

Method: Palladium-Catalyzed Auxiliary-Directed C(sp3)-H Arylation Target: Stereoselective introduction of aryl groups at C2/C3.[2][3] Mechanism: Direct functionalization of the unactivated C(sp3)-H bond requires a Directing Group (DG). An amide-linked 8-aminoquinoline (AQ) auxiliary coordinates Pd(II), facilitating a concerted metalation-deprotonation (CMD) at the


-position (C3 relative to the carbonyl).
Reagents & Materials
  • Substrate Precursor: 1,4-benzodioxane-2-carboxylic acid (commercially available or synthesized).

  • Auxiliary: 8-Aminoquinoline.[4]

  • Catalyst: Pd(OAc)2

  • Oxidant/Additive: AgOAc (promotes C-H cleavage), (BnO)2PO2H (Phosphate additive crucial for CMD).

  • Solvent: tert-Amyl alcohol or Toluene.

Step-by-Step Workflow

ProtocolB Step1 Step 1: Auxiliary Installation (Coupling Acid + 8-Aminoquinoline) Step2 Step 2: C-H Activation (Pd(OAc)2, Ar-I, AgOAc, 110°C) Step1->Step2 Purified Intermediate Step3 Step 3: Auxiliary Removal (Base Hydrolysis or Reduction) Step2->Step3 C3-Arylated Product

Figure 2: The three-stage workflow for site-selective C(sp3) functionalization.

Experimental Procedure (Step 2 Focus)
  • Reaction Setup:

    • To a 15 mL pressure tube, add the N-(quinolin-8-yl)-1,4-benzodioxane-2-carboxamide substrate (0.2 mmol, 1.0 equiv).

    • Add Pd(OAc)2 (10 mol%) and AgOAc (1.5 equiv).[3]

    • Add the Aryl Iodide coupling partner (3.0 equiv).

    • Add Dibenzyl phosphate (20 mol%) as the proton shuttle.[3]

  • Conditions:

    • Add solvent (tert-Amyl alcohol, 2.0 mL).

    • Seal the tube and heat to 110°C for 24 hours.

    • Note: The reaction mixture will turn black (Pd precipitation) if the catalyst dies; a sustained dark brown color is ideal.

  • Workup:

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Wash the pad with Ethyl Acetate.

    • Purify via flash column chromatography (Hexane/EtOAc gradient).

  • Stereochemical Outcome:

    • This reaction is highly cis-selective .[3] The aryl group will install cis to the carboxamide directing group due to the rigid palladacycle intermediate.

References

  • Iridium-Catalyzed Regioselective Borylation: Unnikrishnan, A., & Sunoj, R. B. (2021).[4] Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. The Journal of Organic Chemistry.

  • Pd-Catalyzed C(sp3)-H Arylation: Parella, R., & Babu, S. A. (2015). Regio- and Stereoselective Pd-Catalyzed Direct Arylation of Unactivated sp3 C(3)–H Bonds of Tetrahydrofuran and 1,4-Benzodioxane Systems. The Journal of Organic Chemistry.

  • General C(sp3)-H Functionalization Review: He, J., Wasa, M., Chan, K. S. L., Shao, Q., & Yu, J. Q. (2017). Palladium-Catalyzed Transformations of Alkyl C–H Bonds. Chemical Reviews.

  • Photoredox Strategies (Contextual): Zhang, K., et al. (2021). Catalytic enantioselective C(sp3)–H functionalization involving radical intermediates. Nature Communications.

Sources

Application Notes & Protocols: A Guide to the Synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine, a Key Precursor for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically significant pharmaceuticals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a pivotal pharmaceutical precursor, N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine. This intermediate is notably utilized in the synthesis of Doxazosin, an α1-adrenergic receptor blocker prescribed for the treatment of hypertension and benign prostatic hyperplasia. The following application notes detail the chemical rationale, a step-by-step experimental protocol, and the analytical characterization of this essential building block. Our methodology emphasizes a reproducible and scalable approach, ensuring scientific integrity and providing a solid foundation for further drug discovery and development efforts.

Introduction: The Significance of the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane ring system is a privileged scaffold in drug design, renowned for its conformational rigidity and its ability to present substituents in a well-defined spatial orientation. This structural feature facilitates precise interactions with biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of 1,4-benzodioxane have been successfully developed as antihypertensive agents, antipsychotics, and anticancer therapeutics.

The synthesis of complex pharmaceutical molecules often relies on a convergent strategy, where key fragments, or precursors, are synthesized independently and then coupled in the final stages. N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine is a prime example of such a precursor, incorporating the essential 1,4-benzodioxane pharmacophore and a reactive piperazine handle for further elaboration. The robust and efficient synthesis of this intermediate is therefore a critical step in the overall drug manufacturing process.

Synthetic Strategy: Amide Bond Formation

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine involves the formation of a stable amide bond between 1,4-benzodioxane-2-carboxylic acid and piperazine. The direct reaction between a carboxylic acid and an amine is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine.

Two primary strategies for this activation are commonly employed:

  • Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the more reactive acyl chloride. This intermediate readily reacts with the amine to form the desired amide.

  • Use of a Coupling Agent: A variety of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be used to activate the carboxylic acid in situ, forming a highly reactive intermediate that is then attacked by the amine.[1][2]

This application note will focus on the acyl chloride-mediated approach due to its high efficiency and the relative ease of purification.

Reaction Pathway Diagram

reaction_pathway cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation Carboxylic_Acid 1,4-Benzodioxane-2-carboxylic acid Acyl_Chloride 1,4-Benzodioxan-2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Activation Thionyl_Chloride Thionyl Chloride (SOCl₂) Product N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine Acyl_Chloride->Product Nucleophilic Acyl Substitution Piperazine Piperazine

Caption: General reaction pathway for the synthesis of the target precursor.

Experimental Protocol

This protocol details the synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine from 1,4-benzodioxane-2-carboxylic acid.

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySupplier
1,4-Benzodioxane-2-carboxylic acid180.16≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)118.97≥99%Sigma-Aldrich
Piperazine86.14≥99%Sigma-Aldrich
Dichloromethane (DCM), anhydrous84.93≥99.8%Sigma-Aldrich
N,N-Dimethylformamide (DMF)73.09AnhydrousSigma-Aldrich
Potassium carbonate (K₂CO₃)138.21≥99%Sigma-Aldrich
Ethyl acetate (EtOAc)88.11ACS gradeFisher Scientific
Diethyl ether74.12ACS gradeFisher Scientific
Hydrochloric acid (HCl), ethereal solution-2.0 MSigma-Aldrich
Sodium bicarbonate (NaHCO₃), saturated solution--Lab-prepared
Magnesium sulfate (MgSO₄), anhydrous120.37-Fisher Scientific
Step-by-Step Procedure

Step 1: Synthesis of 1,4-Benzodioxan-2-carbonyl chloride

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,4-benzodioxane-2-carboxylic acid (10.0 g, 55.5 mmol).

  • Add anhydrous dichloromethane (100 mL) to the flask and stir to dissolve the solid.

  • Carefully add thionyl chloride (8.0 mL, 111 mmol, 2.0 equiv.) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1,4-benzodioxan-2-carbonyl chloride is a white solid and can be used in the next step without further purification.[3]

Step 2: Synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine

  • In a separate 500 mL round-bottom flask, dissolve piperazine (14.4 g, 167 mmol, 3.0 equiv.) and potassium carbonate (23.0 g, 166.5 mmol) in N,N-dimethylformamide (150 mL).[3]

  • Cool the piperazine solution to 0 °C in an ice bath.

  • Dissolve the crude 1,4-benzodioxan-2-carbonyl chloride from Step 1 in anhydrous dichloromethane (50 mL).

  • Add the acyl chloride solution dropwise to the cooled piperazine solution over a period of 30 minutes with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 10% methanol in dichloromethane).

  • Upon completion, pour the reaction mixture into ice-cold water (500 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil.

Step 3: Purification and Characterization

  • The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane (0-10%) as the eluent.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine as a white to off-white solid.

  • For the formation of the hydrochloride salt, dissolve the purified free base in ethyl acetate and treat with an ethereal solution of hydrogen chloride. The precipitate can be collected by filtration, washed with diethyl ether, and dried under vacuum to yield the hydrochloride salt.[4]

Expected Yield and Analytical Data
ParameterExpected Value
Yield 70-80%
Appearance White to off-white solid
Melting Point Hydrochloride salt: 265-267 °C[4]
¹H NMR (DMSO-d₆) δ (ppm): 2.83-3.66 (m, 8H, piperazine-H), 4.11 (dd, 1H), 4.29 (d, 1H), 5.13 (t, 1H), 6.78-6.81 (m, 4H, Ar-H)[5]
Mass Spec (EI/MS) m/z: 249.1 (M+H)⁺

Application in Pharmaceutical Synthesis: The Case of Doxazosin

N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine is a direct precursor to the antihypertensive drug Doxazosin.[6][7] The synthesis of Doxazosin is achieved through the nucleophilic substitution reaction of this precursor with 2-chloro-4-amino-6,7-dimethoxyquinazoline. The piperazine nitrogen acts as the nucleophile, displacing the chloride on the quinazoline ring to form the final drug molecule.

Doxazosin Synthesis Workflow

doxazosin_synthesis Precursor N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine Doxazosin Doxazosin Precursor->Doxazosin Nucleophilic Substitution Quinazoline 2-chloro-4-amino-6,7-dimethoxyquinazoline

Caption: Final step in the synthesis of Doxazosin using the prepared precursor.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-2-yl)carbonyl]piperazine, a valuable precursor in pharmaceutical manufacturing. By following the outlined procedures, researchers and drug development professionals can efficiently produce this key intermediate, facilitating the synthesis of Doxazosin and other related therapeutic agents. The provided analytical data serves as a benchmark for quality control, ensuring the integrity of the synthesized material for downstream applications.

References

  • PrepChem. Synthesis of N-(1,4-benzodioxan-2-carbonyl)piperazine hydrochloride. Available from: [Link].

  • Mallesha, L., & Mohana, K. N. (2011). Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. European Journal of Chemistry, 2(2), 193-199.
  • ResearchGate. Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. Available from: [Link].

  • Google Patents. PROCESS FOR THE PREPARATION OF DOXAZOSIN AND SALTS THEREOF - EP2421857B1.
  • Google Patents. EP2421857B1 - Process for the preparation of doxazosin and salts thereof.
  • ResearchGate. European Journal of Chemistry. Available from: [Link].

  • PubChem. N-1,4-Benzodioxane-2-carbonyl piperazine. Available from: [Link].

  • ResearchGate. Synthesis of a New Doxazosin-Related Compound. Available from: [Link].

  • AIR Unimi. How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Available from: [Link].

  • Google Patents. WO2010109185A2 - Process for the preparation of doxazosin and salts thereof.
  • Semantic Scholar. Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Available from: [Link].

  • ResearchGate. (PDF) Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. Available from: [Link].

  • Scientific Research Publishing. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Available from: [Link].

  • MDPI. Direct Amidations of Carboxylic Acids with Amines. Available from: [Link].

  • Science and Education Publishing. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Available from: [Link].

Sources

Solvent selection for 2,3-Dihydro-1,4-benzodioxin-6-yl acetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate Reactions

Abstract & Scope

This guide details solvent selection protocols for 2,3-dihydro-1,4-benzodioxin-6-yl acetate (hereafter Compound A ). This scaffold is a critical intermediate in the synthesis of adrenergic receptor antagonists, antipsychotics, and anti-inflammatory agents. The 1,4-benzodioxan core features unique electronic properties due to the fused ethylenedioxy ring, while the C6-acetate moiety serves as both a protected phenol and a directing group.

This note focuses on three critical reaction classes:

  • Electrophilic Aromatic Substitution (EAS): Regioselective functionalization (Acylation/Nitration).

  • Nucleophilic Acyl Substitution: Controlled hydrolysis/transesterification.

  • Green Chemistry Optimization: Replacement of chlorinated solvents in scale-up.

Physicochemical Profile & Solubility Analysis

Compound A exhibits a dual polarity profile. The lipophilic aromatic core contrasts with the polar ester and ether functionalities.

ParameterCharacteristicSolvent Implication
Core Structure Electron-rich benzodioxan ringSusceptible to oxidation; requires inert atmosphere in polar solvents.
Functional Group C6-Acetate (Ester)Labile in high pH aqueous media; prone to hydrolysis in protic solvents with nucleophiles.
Polarity Moderate (

)
High solubility in DCM, EtOAc, THF. Low solubility in water/hexanes.
Dielectric Requirement Medium (

4–10)
Reactions involving charged intermediates (e.g., acylium ions) require higher dielectric constants (e.g., Nitrobenzene, DCM) to stabilize transition states.

Reaction-Specific Solvent Selection

Scenario A: Electrophilic Aromatic Substitution (Regiocontrol)

Objective: Functionalization at the C7 position (e.g., Friedel-Crafts Acylation, Nitration).

Mechanistic Insight: The regiochemistry is dictated by the interplay of the ethylenedioxy ring and the acetate group.

  • O-4 Oxygen: Strong activator, Para-directing to C7 .

  • C6-Acetate: Weak activator (resonance) / Deactivator (induction), Ortho-directing to C7 and C5 .

  • Sterics: C5 is sterically crowded (flanked by O-4 and C6-OAc). C7 is the kinetically and thermodynamically favored site.

Solvent Recommendations:

SolventDielectric Const. (

)
ApplicationPros/Cons
Dichloromethane (DCM) 8.9Standard F-C AcylationPro: Excellent solubility, low boiling point for workup. Con: Environmental hazard; poor stabilization of "hard" electrophiles compared to nitrobenzene.
Nitrobenzene 34.8Nitration / Difficult AcylationsPro: High

stabilizes the acylium ion/sigma-complex; prevents catalyst deactivation. Con: High boiling point, difficult to remove, toxic.
1,2-Dichloroethane (DCE) 10.4High-Temp AcylationPro: Higher reflux temp (

C) drives sluggish reactions. Con: Carcinogenic classification.
Acetonitrile 37.5Mild Electrophilic attackPro: Green profile. Con: Can act as a nucleophile (Ritter reaction side-product) with strong Lewis acids.

Decision Logic (DOT Diagram):

SolventSelectionEAS Start EAS Reaction Planning (Substrate: Compound A) ReactionType Select Reaction Type Start->ReactionType FC Friedel-Crafts Acylation ReactionType->FC Nitration Nitration ReactionType->Nitration TempReq Temperature Req? FC->TempReq SolventDCM Solvent: DCM (Standard) Nitration->SolventDCM Mild SolventNB Solvent: Nitrobenzene (Stabilizes Acylium) Nitration->SolventNB Classic LowTemp < 40°C TempReq->LowTemp HighTemp > 60°C TempReq->HighTemp LowTemp->SolventDCM SolventDCE Solvent: DCE (Reflux required) HighTemp->SolventDCE SolventMeTHF Solvent: 2-MeTHF (Green Alternative) SolventDCM->SolventMeTHF Green Opt.

Figure 1: Decision tree for solvent selection in Electrophilic Aromatic Substitution reactions of 1,4-benzodioxan derivatives.

Scenario B: Hydrolysis & Deprotection

Objective: Cleavage of the acetate to yield 2,3-dihydro-1,4-benzodioxin-6-ol.

Challenge: The benzodioxan ring is electron-rich and sensitive to harsh oxidation, but stable to base. The primary risk is oxidative coupling of the resulting phenol if the solvent contains dissolved oxygen or metallic impurities.

  • Preferred System: THF/Water (3:1) with LiOH.

    • Why: THF solubilizes the organic ester; water solubilizes the base. The mixture forms a homogeneous phase (or efficient emulsion) allowing rapid hydrolysis at

      
      C to RT.
      
  • Green Alternative: Ethanol/Water.

    • Note: Avoid Methanol if transesterification (methyl ester formation) is a potential side reaction with other functional groups, though for simple hydrolysis, MeOH is acceptable.

Detailed Experimental Protocol

Protocol: Regioselective Friedel-Crafts Acetylation of Compound A

Target: 7-Acetyl-2,3-dihydro-1,4-benzodioxin-6-yl acetate

Rationale: This protocol uses DCM for solubility but controls Lewis Acid addition to prevent deacetylation of the starting material.

Materials:

  • Substrate: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate (1.0 eq)

  • Reagent: Acetyl Chloride (1.2 eq)

  • Catalyst: Aluminum Chloride (

    
    ) (1.5 eq) - Freshly sublimed preferred.
    
  • Solvent: Anhydrous Dichloromethane (DCM) - Dried over

    
    .
    

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent Charge: Add anhydrous DCM (10 volumes relative to substrate mass). Cool to 0°C using an ice/water bath.

  • Catalyst Activation: Add

    
     (1.5 eq) in one portion. Stir for 10 min.
    
    • Observation: The suspension may darken slightly.

  • Electrophile Formation: Add Acetyl Chloride (1.2 eq) dropwise via syringe. Stir for 15 min at 0°C to generate the acylium complex.

  • Substrate Addition (Critical): Dissolve Compound A in minimal DCM (2-3 volumes). Add this solution dropwise to the reaction mixture over 30 minutes.

    • Why: Slow addition prevents localized high concentrations of Lewis acid which could cleave the ester protecting group (Fries rearrangement risk).

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the appearance of a lower Rf spot (ketone).

  • Quench: Cool back to 0°C. Slowly pour the reaction mixture into a beaker containing ice/1M HCl (100 mL).

    • Caution: Exothermic hydrolysis of aluminum salts.

  • Workup: Separate phases. Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with Sat.

    
     (removes HCl) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH or purify via flash chromatography.
    

Green Chemistry Alternatives

Replacing chlorinated solvents (DCM, DCE) is a priority in modern drug development.

Traditional SolventGreen ReplacementAdjustment Required
DCM 2-MeTHF (2-Methyltetrahydrofuran) Higher boiling point (

C). Forms an azeotrope with water, facilitating drying. Lewis acid compatibility must be checked (ethers can complex with

, potentially requiring excess catalyst).
DCM Ethyl Acetate (EtOAc) generally NOT suitable for Friedel-Crafts (Lewis acid complexes with the ester carbonyl of the solvent).
Nitrobenzene Sulfolane High dielectric constant, thermally stable, less toxic. Difficult to remove (water wash required).

Workflow for Green Optimization:

GreenChem Input DCM Process CheckLA Lewis Acid Compatible? Input->CheckLA MeTHF Try 2-MeTHF CheckLA->MeTHF Yes (w/ adjust) Toluene Try Toluene CheckLA->Toluene No (Non-polar) Complex Ether-LA Complex (Increase LA equiv) MeTHF->Complex Success Validated Green Protocol Toluene->Success CPME Try CPME Complex->Success

Figure 2: Substitution strategy for replacing DCM in benzodioxan functionalization.

References

  • Synthesis and Reactivity of Benzodioxans

    • Rehman, A., et al. (2023).[1] Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. ResearchGate. Link

  • Friedel-Crafts Acylation Mechanisms

    • Chemistry Steps. (2025). Friedel-Crafts Acylation: Mechanism and Selectivity. Link

  • Green Solvent Guides

    • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Benzodioxan Pharmacophore Utility

    • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Link

Sources

Troubleshooting & Optimization

Recrystallization solvents for 1,4-benzodioxan-6-yl acetate purification

[1][2][3]

Case ID: BZX-PUR-001 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting for Phenolic Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary & Compound Profile

User Query: "I have synthesized 1,4-benzodioxan-6-yl acetate (via acetylation of 1,4-benzodioxan-6-ol) and need a recrystallization solvent. The crude product is a sticky solid/oil."[1][3]

Technical Assessment: 1,4-benzodioxan-6-yl acetate is a lipophilic phenolic ester.[1][2] Like many derivatives of 1,4-benzodioxane, it exhibits a tendency to form "oils" or low-melting solids due to the flexibility of the ethylenedioxy ring system, which disrupts crystal lattice packing [1].[1][3]

  • Target Compound: 1,4-benzodioxan-6-yl acetate[1][3][2]

  • Precursor: 1,4-benzodioxan-6-ol (MP ~105°C)[1][3][2][4]

  • Estimated MP of Acetate: 50–80°C (Phenolic acetates typically melt lower than parent phenols).[1][2]

  • Primary Challenge: "Oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.[1][2]

Solvent Selection Matrix

The following solvent systems are rated based on polarity matching and impurity rejection for this specific ester.

Solvent SystemRatio (v/v)RatingTechnical Note
Ethanol / Water 90:10 to 70:30 Primary Rec. Best balance. Ethanol dissolves the ester; water acts as the anti-solvent to force precipitation upon cooling.[1]
Ethyl Acetate / Hexane 1:4 to 1:6 Secondary Ideal if the crude contains non-polar byproducts.[1][2] Hexane lowers solubility; EtOAc prevents oiling out.[1]
Isopropanol (IPA) 100% Alternative Good intermediate polarity.[1][2] Slower evaporation rate promotes better crystal formation.[1]
Methanol 100% Caution High solubility may lead to low recovery yields unless cooled to -20°C.
Diethyl Ether N/A Avoid Too volatile; high risk of "creeping" oils rather than crystals.[1][2]

Standard Operating Procedure (SOP): Recrystallization Protocol

Objective: Purify crude 1,4-benzodioxan-6-yl acetate while preventing hydrolysis or oiling.

Phase A: Pre-Purification Wash (Critical Step)

Before recrystallization, you must remove acidic and phenolic impurities.[1][3][2]

  • Dissolve crude in Ethyl Acetate.[1][5]

  • Wash 1: Saturated NaHCO₃ (Removes acetic acid/anhydride).

  • Wash 2: Cold 1M NaOH (Rapid wash to remove unreacted phenol).[1][2] Note: Do not prolong contact to avoid hydrolyzing the ester.[1][2]

  • Dry organic layer (MgSO₄) and evaporate to a solid/oil.[1][2][4][6]

Phase B: Recrystallization (Ethanol/Water Method)[1][2][3]
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (60°C) until dissolved.

  • Filtration: If the solution is dark/cloudy, add activated charcoal, stir for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Add warm water dropwise until a faint permanent turbidity appears.[1]

  • Clearing: Add one drop of Ethanol to clear the solution.[1][2]

  • Crystallization: Allow to cool to Room Temp (RT) slowly. Do not disturb.

  • Deep Cooling: Once RT is reached, place in a fridge (4°C) for 2 hours.

  • Collection: Filter crystals, wash with cold 50% Ethanol, and dry in a vacuum desiccator.

Troubleshooting Guide (FAQ)

Issue 1: "My product is oiling out at the bottom of the flask."

Diagnosis: The temperature is above the melting point of the solvated compound, or the solution is too concentrated (Liquid-Liquid Phase Separation).[1][2] Corrective Action:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethanol) to lower the saturation point.[1][2]

  • Seed: Cool to the temperature just before oiling occurs, then add a seed crystal or scratch the glass surface vigorously.[1][2]

  • Stirring: Rapid stirring during cooling can sometimes force solidification of oils.[1][2]

Issue 2: "The product smells like vinegar."

Diagnosis: Presence of residual Acetic Acid or Acetic Anhydride.[1][2] Corrective Action: Recrystallization alone is poor at removing liquid acids.[1][2] Redissolve the crystals in Ether/EtOAc and wash with saturated Sodium Bicarbonate (NaHCO₃) until bubbling ceases. Dry and re-crystallize.

Issue 3: "The crystals are pink or brown."

Diagnosis: Oxidation of trace phenolic impurities (quinones).[1][2] Corrective Action: Perform a Charcoal Treatment .[1][2] Dissolve the compound in the hot solvent, add 1-2% w/w Activated Carbon, boil for 2 minutes, and filter hot. The carbon adsorbs the colored oxidized species.[1]

Decision Logic: The "Oiling Out" Pathway

The following diagram illustrates the decision process when the compound refuses to crystallize.

RecrystallizationLogicStartCrude 1,4-Benzodioxan-6-yl AcetateSolventCheckDissolve in Hot EthanolStart->SolventCheckCoolingCool Slowly to RTSolventCheck->CoolingResultObserve Phase BehaviorCooling->ResultCrystalsCrystals FormResult->CrystalsSuccessOilOils Out (Liquid droplets)Result->OilFailureFinalFilter & DryCrystals->FinalRemedy1Reheat + Add 10% more EthanolOil->Remedy1Too ConcentratedRemedy2Cool to Cloud Point + Seed/ScratchOil->Remedy2SupercoolingRemedy1->CoolingRemedy2->Final

Figure 1: Decision tree for handling phase separation (oiling out) during purification.

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (General techniques for phenolic ester purification). [1][3][2]

  • Sigma-Aldrich. (n.d.).[1][2] 1,4-Benzodioxane-6-acetic acid Physical Properties. (Used as structural analog for melting point estimation).[1][2]

  • Idris, N., et al. (2022).[1][3][2][4][7] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry, 12, 145-161.[1][3][4][7] (Describes purification challenges/oiling of benzodioxane derivatives).

  • PubChem. (2025).[1][2][8][9] Compound Summary: 1,4-Benzodioxan-6-yl methyl ketone.[1][3] National Library of Medicine.[1] [1][3][2]

For further assistance, please contact the formulation chemistry department referencing Case ID BZX-PUR-001.[1][3][2]

Troubleshooting low purity in benzodioxin acetate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity in Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate Synthesis Audience: Process Chemists, R&D Scientists, and Drug Development Professionals Reference ID: TRB-BZD-004[1]

Executive Summary

This guide addresses purity failures in the synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate (often referred to industrially as "benzodioxin acetate").[1] This intermediate is critical for the synthesis of alpha-blockers (e.g., Doxazosin) and other heterocyclic pharmaceuticals.[2]

The standard synthesis involves the double nucleophilic substitution of Catechol with Ethyl 2,3-dibromopropionate . Low purity in this process typically stems from three competitive pathways:

  • Elimination: Dehydrobromination of the alkylating agent to ethyl 2-bromoacrylate.[1][2]

  • Oxidation: Quinone formation from catechol (causing dark tarry impurities).[1][2]

  • Incomplete Cyclization: Presence of mono-alkylated phenolic intermediates.[1][2]

Part 1: Diagnostic Decision Tree

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start Start: Analyze Crude Purity (HPLC/TLC) ColorCheck Is the crude product dark brown/black? Start->ColorCheck YieldCheck Is the yield < 40%? ColorCheck->YieldCheck No Oxidation Issue: Catechol Oxidation Fix: N2 Purge / Add Na2S2O4 ColorCheck->Oxidation Yes ImpurityType Identify Major Impurity Peak YieldCheck->ImpurityType Yes Elimination Issue: Reagent Elimination Fix: Lower Temp / Weaker Base ImpurityType->Elimination Peak: Ethyl 2-bromoacrylate MonoAlk Issue: Incomplete Cyclization Fix: Increase reaction time / Check Base Stoichiometry ImpurityType->MonoAlk Peak: Phenolic -OH (Polar) Hydrolysis Issue: Ester Hydrolysis Fix: Dry Solvents / Avoid aq. NaOH wash ImpurityType->Hydrolysis Peak: Carboxylic Acid (Very Polar)

Figure 1: Diagnostic logic flow for identifying the root cause of low purity.[1]

Part 2: The Chemistry & Mechanism

To troubleshoot effectively, you must understand the competitive landscape of the reaction.[2]

ReactionMechanism Catechol Catechol (Starting Material) Mono Mono-Alkylated Intermediate Catechol->Mono + Base (K2CO3) Side2 Side Product: Quinone Tars (Oxidation) Catechol->Side2 O2 / High pH Reagent Ethyl 2,3-dibromopropionate Reagent->Mono Side1 Side Product: Ethyl 2-bromoacrylate (Elimination) Reagent->Side1 High Temp / Strong Base (E2 Elimination) Product Target Benzodioxin (Cyclized) Mono->Product Ring Closure (Slow Step)

Figure 2: Reaction pathway showing the desired cyclization vs. competitive elimination and oxidation.

Part 3: Troubleshooting FAQs

Category A: Reaction Conditions (The "Why")

Q1: My crude product contains a significant amount of Ethyl 2-bromoacrylate. Why? Diagnosis: This indicates E2 elimination of your alkylating agent (Ethyl 2,3-dibromopropionate) rather than the desired


 substitution.
  • Cause: The reaction temperature is too high, or the base is too strong/concentrated.[2]

  • Solution:

    • Switch Solvent/Temp: If using DMF at >100°C, switch to Acetone at reflux (~56°C) . The lower temperature suppresses elimination.[2]

    • Base Selection: Ensure you are using Potassium Carbonate (

      
      )  rather than NaOH or KOH.[1][2] Carbonates are milder and less likely to trigger elimination.[1][2]
      
    • Addition Mode: Add the base slowly or in portions to keep the effective basicity low during the initial mixing.

Q2: The reaction mixture turned black within 30 minutes. Is this normal? Diagnosis: No. This signifies oxidative polymerization of the catechol.[2]

  • Cause: Catechol is highly sensitive to oxygen in basic environments, forming quinones that polymerize into dark tars.[1][2]

  • Solution:

    • Inert Atmosphere: You must sparge the solvent with Nitrogen (

      
      ) or Argon for 15 minutes before adding catechol.[1][2] Run the reaction under a positive pressure of 
      
      
      
      .[2]
    • Antioxidant: Add a pinch of Sodium Dithionite (

      
      )  (approx. 1-2 mol%) to the reaction mixture to scavenge trace oxygen.[1][2]
      

Q3: I see a large peak at RRT 0.85 (HPLC) that corresponds to a mono-alkylated phenol. Why didn't it cyclize? Diagnosis: Incomplete cyclization (The "Open" Intermediate).

  • Cause: The second displacement (ring closure) is sterically slower than the first.[2]

  • Solution:

    • Catalysis: Add a phase transfer catalyst (PTC) like TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (if using

      
      ).[1][2] This improves the solubility of the carbonate anion in organic solvents, driving the reaction to completion.[2]
      
    • Stoichiometry: Ensure a slight excess of base (2.2 - 2.5 equivalents) to ensure the second phenolic proton is removed.[1][2]

Category B: Workup & Isolation (The "How")

Q4: During extraction, I formed a stable emulsion. How do I break it? Diagnosis: Emulsions are common due to the density of chlorinated solvents and the presence of oligomers.[2]

  • Solution:

    • Filtration First: Filter the reaction mixture through a Celite pad before adding water. This removes fine

      
       salts and polymerized tars that stabilize emulsions.[1][2]
      
    • Brine Wash: Use saturated NaCl solution instead of pure water for the first wash.[1][2]

    • Specific Gravity: If using DCM (density ~1.[1][2]33) and the emulsion floats, try adding a small amount of brine to increase the aqueous density, or add more DCM.

Q5: My product purity dropped after the base wash. Did I decompose it? Diagnosis: Ester Hydrolysis.

  • Cause: The ethyl ester is susceptible to hydrolysis if washed with strong aqueous base (e.g., 1M NaOH) to remove unreacted catechol.[2]

  • Solution:

    • Milder Wash: Use 5%

      
        or dilute (0.5M) cold NaOH for a very short duration (< 5 mins) to remove phenolic impurities.[1][2]
      
    • Immediate Neutralization: Do not let the organic layer sit in contact with the basic aqueous layer.[1][2] Separate immediately.

Part 4: Optimized Protocol (High Purity)

This protocol prioritizes purity over speed, utilizing milder conditions to prevent elimination side-reactions.[1][2]

Reagents:

  • Catechol (1.0 eq)[2][3]

  • Ethyl 2,3-dibromopropionate (1.1 eq)[1][2]

  • 
     (anhydrous, powder) (2.5 eq)[2]
    
  • Acetone (Reagent Grade) or Acetonitrile[2]

  • Catalyst: 18-Crown-6 (0.05 eq) or TBAB[1]

Step-by-Step:

  • Inert Setup: Flame-dry a 3-neck flask. Flush with Nitrogen.[1][2]

  • Solvent Prep: Add Acetone and sparge with

    
     for 15 minutes.
    
  • Addition: Add Catechol and

    
    . Stir for 10 mins. Note: The mixture may turn light green/grey; this is normal.
    
  • Reagent Addition: Add Ethyl 2,3-dibromopropionate dropwise over 30 minutes at room temperature. Why? Prevents localized high concentration that favors elimination.[1]

  • Reflux: Heat to gentle reflux (~56-60°C) for 12-18 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2]

  • Workup:

    • Cool to Room Temp.[1][2][4][5]

    • Filter off inorganic salts (

      
      , excess Carbonate).[1][2] Wash cake with acetone.[1][2]
      
    • Concentrate filtrate to a residue.[1][2][5]

    • Dissolve residue in Ethyl Acetate.[1][2]

    • Wash with Cold 0.5M NaOH (2x) to remove unreacted catechol.[1][2]

    • Wash with Brine (1x).[1][2] Dry over

      
      .[1][2][4]
      
  • Purification:

    • If crude purity >90%: Recrystallize from Ethanol/Hexane.[1][2]

    • If crude purity <90%: Flash chromatography (Silica, 0-20% EtOAc in Hexane).[1][2]

Part 5: Impurity Profile Table

Impurity NameStructure DescriptionOriginRemoval Strategy
Ethyl 2-bromoacrylate Olefinic esterElimination of reagentDistillation (lower BP) or Chromatography
Catechol Phenolic starting materialIncomplete reactionWash with cold dilute NaOH
1,4-Benzodioxan-2-carboxylic acid Free acid (No ethyl group)Hydrolysis of productWash with

(extracts acid into aq.[1][6] layer)
"Open" Dimer Non-cyclized alkylated phenolIncomplete cyclizationDifficult; requires chromatography.[1][2] Prevent by longer reaction time.
Quinone Polymers Dark/Black TarsOxidationFiltration through Silica/Celite pad

References

  • Synthesis of Ethyl 2,3-dihydro-1,4-benzodioxin-2-carboxylate. PrepChem. Available at: [Link]

  • Synthesis of 2,3-dihydro-1,4-benzodioxin derivatives. Chem Pharm Bull (Tokyo). 1988 Sep;36(9):3387-403.[1][2][7] Available at: [Link]

  • Process for preparation of 1,4-benzodioxane derivative.Google Patents (US5780650A).
  • 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI Molbank. 2024.[1][2] Available at: [Link][2][8]

Sources

Technical Support Center: Purification Strategies for Reactions Involving 2,3-dihydro-1,4-benzodioxin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the common challenge of removing unreacted 2,3-dihydro-1,4-benzodioxin-6-ol from your reaction product. Our focus is on providing practical, field-proven insights grounded in solid scientific principles to ensure the integrity of your downstream applications.

Introduction: The Purification Challenge

2,3-dihydro-1,4-benzodioxin-6-ol, a key building block in many synthetic pathways, is a phenolic compound.[1][2] Its hydroxyl group imparts specific polarity and acidic characteristics that can complicate its separation from desired products, especially those with similar properties. This guide is designed to help you navigate these challenges by selecting and optimizing the most appropriate purification strategy for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is the most straightforward method for removing unreacted 2,3-dihydro-1,4-benzodioxin-6-ol?

Answer: For products that are neutral and not acidic, the most direct and efficient method is a liquid-liquid acid-base extraction.

The Underlying Principle: Exploiting Acidity

The hydroxyl group on the benzene ring of 2,3-dihydro-1,4-benzodioxin-6-ol makes it weakly acidic. By washing your organic reaction mixture with an aqueous basic solution (like sodium hydroxide), you can deprotonate the phenol. This converts it into its corresponding sodium phenoxide salt. This salt is ionic and, therefore, highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer.[3][4]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Initial Wash (Optional but Recommended): Perform a wash with deionized water to remove any highly water-soluble impurities.

  • Base Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) solution to your separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any pressure buildup. Shake for 1-2 minutes.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer containing the sodium phenoxide salt of your starting material.

  • Repeat: For optimal removal, repeat the base extraction (steps 3 & 4) one to two more times.

  • Neutralization Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water and base.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to isolate your purified product.

Visualizing the Workflow: Acid-Base Extraction

G cluster_0 Separatory Funnel A Crude Product in Organic Solvent B Add 1M NaOH (aq) A->B C Shake & Vent B->C D Allow Layers to Separate C->D E Organic Layer: Purified Product D->E F Aqueous Layer: Unreacted Starting Material (as phenoxide salt) D->F G Isolated Pure Product E->G Dry & Concentrate

Caption: Workflow for Acid-Base Extraction.

Question 2: My product is also acidic. How can I separate it from the unreacted starting material?

Answer: When your product shares acidic properties with 2,3-dihydro-1,4-benzodioxin-6-ol, acid-base extraction is not a viable option. In this scenario, column chromatography is the preferred method.[5][6]

The Underlying Principle: Differential Polarity

Column chromatography separates compounds based on their differing affinities for a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[7] 2,3-dihydro-1,4-benzodioxin-6-ol is a polar molecule. If your product has a different polarity, you can select a mobile phase that will elute the two compounds at different times, achieving separation.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[8][9] The ideal system will show good separation between your product and the starting material, with the lower polarity compound having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a column with silica gel, ensuring it is packed uniformly to prevent cracking or channeling.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Common Solvent Systems for Phenolic Compounds Polarity Typical Applications
Hexanes/Ethyl AcetateLow to HighGeneral-purpose for a wide range of polarities.
Dichloromethane/MethanolMedium to HighFor more polar compounds.
Toluene/Ethyl Acetate/Formic AcidAcidic Mobile PhaseCan improve the separation of acidic compounds by suppressing ionization.[6]

Visualizing the Workflow: Column Chromatography

G A Crude Mixture B Dissolve in Minimal Mobile Phase A->B C Load onto Silica Gel Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Concentrate to Yield Purified Product G->H

Caption: General Workflow for Column Chromatography.

Question 3: What are my options if column chromatography provides poor separation or is not feasible?

Answer: If chromatography is not effective, you can consider recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

1. Recrystallization

The Underlying Principle: Differential Solubility

This technique is suitable for solid products and relies on the difference in solubility between your product and the unreacted starting material in a specific solvent at different temperatures.[10][11][12] The ideal solvent will dissolve your product well at high temperatures but poorly at low temperatures, while the impurity (unreacted starting material) remains in solution upon cooling.

Experimental Protocol: Recrystallization

  • Solvent Screening: Test various solvents to find one that meets the criteria described above.

  • Dissolution: Dissolve your crude solid in the minimum amount of boiling solvent.[13][14]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[10]

  • Drying: Dry the crystals thoroughly to remove any residual solvent.

2. Preparative HPLC

The Underlying Principle: High-Resolution Separation

Preparative HPLC is a high-resolution form of column chromatography used to purify larger quantities of material.[15][16][17][18] It is particularly useful for difficult separations where the polarity difference between the product and starting material is small.[5]

This method is often employed when very high purity is required for applications like biological testing or when other methods have failed.[17][19] The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to accommodate larger sample loads.

Question 4: How can I effectively monitor the progress of my purification?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification in real-time.[7][9][20]

Key Applications of TLC in Purification:

  • Reaction Monitoring: Before starting purification, a TLC of the crude reaction mixture can confirm the consumption of starting material and the formation of the product.[7][9]

  • Solvent System Selection: As mentioned, TLC is crucial for determining the optimal mobile phase for column chromatography.[8]

  • Fraction Analysis: During column chromatography, TLC is used to quickly and effectively identify which fractions contain your desired product.

Interpreting a TLC Plate for Purification:

  • Spotting: Spot the crude mixture, the pure starting material (if available), and the pure product (if available) on the same plate.

  • Development: Run the plate in an appropriate solvent system.

  • Visualization: Visualize the spots under a UV lamp and/or by staining.

  • Analysis: A successful purification will show the disappearance of the starting material spot and the isolation of the product spot in the purified fractions.

Troubleshooting Common Issues

Problem Possible Cause Solution
Emulsion during Extraction The two phases are not separating cleanly.Add brine (saturated NaCl) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Cracked or Channeled Column The silica gel was not packed uniformly.Ensure the column is packed as a slurry and allowed to settle without air bubbles.
Poor Separation on Column The chosen solvent system is not optimal.Re-evaluate the solvent system using TLC. A shallower solvent gradient or an isocratic elution might be necessary.
Product Oiling Out during Recrystallization The solvent is too nonpolar for the compound, or the solution is cooling too rapidly.Add a more polar co-solvent or try a different solvent entirely. Ensure the solution cools slowly.

This guide provides a foundational framework for tackling the purification of products from reactions involving 2,3-dihydro-1,4-benzodioxin-6-ol. Remember that each reaction is unique, and some degree of empirical optimization will always be necessary.

References

  • SOP: CRYSTALLIZATION. [No authors listed]. Available at: [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. [No authors listed]. Available at: [Link]

  • Organic Acid-Base Extractions - Chemistry Steps. [No authors listed]. Published September 20, 2025. Available at: [Link]

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. [No authors listed]. Available at: [Link]

  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. [No authors listed]. Available at: [Link]

  • Recrystallization. [No authors listed]. Available at: [Link]

  • Recrystallization (chemistry) - Wikipedia. [No authors listed]. Available at: [Link]

  • Preparative HPLC Primer - Shimadzu. [No authors listed]. Published April 15, 2020. Available at: [Link]

  • Thin Layer Chromatography (TLC). [No authors listed]. Available at: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. [No authors listed]. Published January 2, 2020. Available at: [Link]

  • Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - MDPI. [No authors listed]. Published March 27, 2024. Available at: [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) DOI:10.1039/C2AY25023C - The Royal Society of Chemistry. Hemmateenejad, B., et al. Published March 7, 2012. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. [No authors listed]. Published February 16, 2025. Available at: [Link]

  • What is Preparative HPLC | Find Your Purification HPLC System - Agilent. [No authors listed]. Available at: [Link]

  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. [No authors listed]. Published September 23, 2025. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-ol | C8H8O3 | CID 9115273 - PubChem. [No authors listed]. Available at: [Link]

  • How to remove the phenol from the reaction mixture without doing column chromatography? - ResearchGate. [No authors listed]. Published April 26, 2017. Available at: [Link]

  • Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC. [No authors listed]. Published January 8, 2019. Available at: [Link]

  • Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. [No authors listed]. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxin-6-methanol | C9H10O3 | CID 2776174 - PubChem. [No authors listed]. Available at: [Link]

  • Column chromatography of phenolics? - ResearchGate. [No authors listed]. Published September 25, 2013. Available at: [Link]

  • LABTips: Preparative HPLC for Purification Workflows - American Laboratory. [No authors listed]. Published June 17, 2022. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. [No authors listed]. Published April 7, 2022. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. [No authors listed]. Published June 21, 2022. Available at: [Link]

  • Principles in preparative HPLC - University of Warwick. [No authors listed]. Available at: [Link]

  • 2,3-Dihydro-1,4-benzodioxine-6-carbaldehyde Properties - EPA. [No authors listed]. Published October 15, 2025. Available at: [Link]

  • Why are Phenols so Challenging to Extract from Water? - Biotage. [No authors listed]. Published February 2, 2023. Available at: [Link]

  • Improving HPLC Separation of Polyphenols - LCGC International. [No authors listed]. Available at: [Link]

Sources

Technical Support Center: Benzodioxin Esterification Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Paradox of Benzodioxins

Welcome to the technical support center. If you are accessing this guide, you are likely encountering yield losses, racemization, or purification difficulties during the esterification of 1,4-benzodioxan-2-carboxylic acid (or its derivatives).

The benzodioxin scaffold presents a unique "thermal paradox" in esterification:

  • Thermodynamic Requirement: Esterification is an equilibrium process often requiring heat (Fischer) to drive water removal.

  • Kinetic Instability: The C2 position (alpha to both the carbonyl and the ether oxygen) is stereochemically labile. High temperatures or strong bases can trigger racemization or oxidative ring opening .

This guide moves beyond generic organic chemistry to address the specific thermal boundaries required to maintain the integrity of the benzodioxin core.

Module 1: Method Selection & Thermal Strategy

Before troubleshooting temperature, ensure you are using the correct thermal strategy for your specific benzodioxin substrate.

Decision Matrix: Selecting the Thermal Window

MethodSelection Start Substrate Analysis Chiral Is C2 Chiral? Start->Chiral Scale Scale > 100g? Chiral->Scale No (Achiral) Steglich Method A: Steglich (DCC/DMAP) Temp: -10°C to 25°C Chiral->Steglich Yes (Standard) MixedAnh Method B: Mixed Anhydride (EtOCOCl) Temp: -78°C to 0°C Chiral->MixedAnh Yes (High Sensitivity) AcidCl Method C: Acid Chloride (SOCl2/DMF) Temp: 0°C to 40°C Scale->AcidCl No (Speed Driven) Fischer Method D: Fischer (H2SO4/Reflux) Temp: >80°C Scale->Fischer Yes (Cost Driven)

Figure 1: Thermal strategy selection based on substrate chirality and scale.

Module 2: Troubleshooting The Steglich Method (Low-Temp Control)

Context: The Steglich esterification (DCC/DMAP) is the gold standard for chiral benzodioxins because it operates at low temperatures. However, temperature mismanagement here leads to the "N-Acyl Urea Trap."

Q: My reaction turned into a thick slurry and yield is <40%. What happened?

A: You likely added the carbodiimide (DCC) too fast or at too high a temperature.

  • The Mechanism: The reaction forms an O-acylisourea intermediate.[1] At >0°C , this intermediate undergoes an intramolecular

    
     acyl migration to form a stable, unreactive N-acylurea byproduct.
    
  • The Fix:

    • Cool the reaction to -10°C (ice/salt bath) before adding DCC.

    • Add DCC as a solution (in DCM) dropwise over 30 minutes.

    • Crucial: Do not allow the reaction to exceed 0°C for the first hour.

Q: I see racemization of my (S)-1,4-benzodioxan-2-carboxylate. Why?

A: This is a "Thermal-Basicity" error.

  • The Cause: You likely used excess DMAP (>0.2 eq) combined with room temperature stirring for prolonged periods. The C2 proton is acidic due to the adjacent carbonyl and ether oxygen. DMAP can deprotonate this position, leading to enolization and racemization.

  • The Fix:

    • Reduce DMAP to 0.05–0.1 equivalent .

    • Keep the reaction at 0°C for the entire duration if possible.

    • Switch to EDC·HCl instead of DCC to simplify workup, allowing faster quenching.

Module 3: Troubleshooting The Fischer/Acid Chloride Method (High-Temp Control)

Context: Used for achiral or robust benzodioxin substrates where cost is a driver.

Q: The reaction mixture turned black/tarry at reflux. Is the benzodioxin ring unstable?

A: The 1,4-benzodioxin ring is susceptible to oxidative opening under strong acidic conditions at high temperatures (Reflux >80°C).

  • The Fix:

    • Limit Temperature: Do not exceed 60°C .

    • Change Solvent: Switch from Toluene (bp 110°C) to DCM (bp 40°C) or Chloroform (bp 61°C).

    • Catalyst: Replace

      
       with TMSCl (Trimethylsilyl chloride)  in alcohol. TMSCl reacts with alcohol to generate anhydrous HCl in situ at a controlled rate, avoiding the "charring" effect of concentrated sulfuric acid.
      

Module 4: Experimental Protocol (Optimized)

Protocol: Low-Temperature Steglich Esterification of (S)-1,4-Benzodioxan-2-carboxylic Acid

Objective: Synthesize the ethyl ester with >90% yield and >98% ee retention.

Reagents:

  • Substrate: (S)-1,4-benzodioxan-2-carboxylic acid (1.0 eq)

  • Alcohol: Ethanol (1.2 eq, anhydrous)

  • Coupling Agent: EDC[2]·HCl (1.2 eq) [Preferred over DCC for easier cleanup]

  • Catalyst: DMAP (0.1 eq)

  • Solvent: Dichloromethane (DCM) [0.2 M concentration]

Step-by-Step Workflow:

  • Setup: Charge a flame-dried flask with the acid, ethanol, and DMAP in DCM.

  • Thermal Control: Cool the mixture to -5°C using an ice/acetone bath. Ensure internal temperature is stable.

  • Activation: Add EDC·HCl in portions over 15 minutes. Note: A slight exotherm will occur. Do not let internal temp rise above 0°C.

  • Reaction: Stir at 0°C for 2 hours . Then, allow to warm to 15°C (slightly below RT) and stir for 4–6 hours.

    • Why? Keeping it below 20°C minimizes racemization risk.

  • Quench: Dilute with cold ether and wash with 0.5M HCl (removes DMAP/urea), then Sat.

    
    .
    
Data Summary: Temperature vs. Outcome
MethodTemperature ProfileYield%ee RetentionPrimary Side Product
Fischer (H2SO4) Reflux (80°C)65%<50% (Racemic)Tarry polymers
Steglich (Std) RT Addition (25°C)55%92%N-acyl urea
Steglich (Opt) -5°C

15°C
94% >99% None
Acid Chloride 0°C

RT
88%95%Hydrolysis products

Module 5: Mechanism Visualization

The following diagram illustrates the kinetic competition between product formation and the "N-acyl urea" trap, controlled strictly by temperature.

SteglichMechanism Start Carboxylic Acid + DCC Intermediate O-Acylisourea (Active Intermediate) Start->Intermediate Activation Product Desired Ester (High Yield) Intermediate->Product Fast Attack Byproduct N-Acyl Urea (Dead End Byproduct) Intermediate->Byproduct Rearrangement (1,3-acyl shift) PathCold Path A: Low Temp (<0°C) + Alcohol/DMAP PathHot Path B: High Temp (>20°C) Slow Alcohol Addition

Figure 2: Kinetic pathway divergence. High temperatures favor the irreversible 1,3-acyl shift (Red), while low temperatures favor nucleophilic attack by the alcohol (Green).

References

  • Cocco, M. T., et al. (2024). Synthesis and Characterization of 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. MDPI Molbank, 2024, M1873. Link

    • Relevance: Provides specific protocols for handling 2,3-disubstituted benzodioxins using mixed anhydride methods
  • Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Relevance: The foundational text for the Steglich method, detailing the suppression of N-acyl urea.
  • Resende, J. A., et al. (2015). A New, Simple and Efficient Method of Steglich Esterification of Juglone. Journal of the Brazilian Chemical Society, 26(1). Link

    • Relevance: Discusses optimization of Steglich conditions for sensitive cyclic substr
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Validation & Comparative

Precision Spectroscopic Characterization of Ester-Functionalized Benzodioxins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, serving as the core for alpha-blockers (e.g., doxazosin) and various herbicide classes. When functionalizing this scaffold with ester groups—critical for prodrug design or synthetic intermediates—analytical validation becomes a distinct challenge.

While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, Fourier Transform Infrared Spectroscopy (FTIR) offers the most rapid, cost-effective method for monitoring esterification reactions in real-time. However, the spectral landscape of benzodioxins is treacherous: the inherent ether linkages (


) of the dioxane ring frequently mask the diagnostic 

stretches of the ester, leading to false negatives in quality control.

This guide provides a definitive spectral fingerprint for ester-functionalized benzodioxins, distinguishing between conjugated and non-conjugated systems, and offers a comparative analysis against Raman and NMR techniques to optimize your analytical workflow.

The Spectroscopic Landscape

In drug development, the benzodioxin ring is often modified at the C2 or C3 position with an ester moiety (e.g., ethyl 1,4-benzodioxan-2-carboxylate). The primary analytical objective is to confirm the formation of the ester without degrading the sensitive heterocyclic ring.

The Core Challenge: "The Ether Mask"

Standard interpretation guides list the ester


 stretch at 1000–1300 cm⁻¹. However, the 1,4-benzodioxin ring possesses its own intense ether breathing modes in this exact region. A novice analyst may mistake a ring vibration for an ester signal, or conversely, assume the ester is absent because its peak is buried under the ring mode.

Expert Insight: Do not rely solely on the fingerprint region (1500–500 cm⁻¹). The carbonyl (


) environment is your primary diagnostic tool, but its frequency shifts significantly based on the ester's proximity to the benzene ring.

FTIR Spectral Fingerprinting: The Data

The following data differentiates between Aliphatic Esters (ester group separated from the ring by alkyl chains) and Conjugated Esters (ester group attached directly to the benzodioxin or benzene ring).

Table 1: Diagnostic FTIR Peaks for Benzodioxin Esters
Functional Group VibrationMode DescriptionFrequency (cm⁻¹)IntensityDiagnostic Note
Ester C=O[1][2][3][4] Stretch Aliphatic / Non-Conjugated1735 – 1750 StrongSharp peak. Indicates ester is on an alkyl side chain (e.g.,

).
Ester C=O Stretch Conjugated / Aromatic1715 – 1730 StrongShifted to lower frequency due to resonance with the benzodioxin

-system.
Ester C-O-C Stretch Asymmetric Stretch1150 – 1250 StrongCRITICAL: Often appears as a doublet or shoulder alongside the ring ether stretch.
Benzodioxin Ring Ring Breathing / Ether1260 – 1290 Medium/StrongThe "Masking" peak. Present in the scaffold even before esterification.
Aromatic C=C Ring Skeleton Stretch1480 – 1600 MediumMultiple sharp bands confirming the benzene moiety.
C-H Stretch Aromatic vs. Aliphatic>3000 vs. <3000 WeakLook for the emergence of aliphatic C-H (2900-2980) from the ethyl/methyl ester group.
The "Rule of Three" for Benzodioxins

To confirm an ester on this specific scaffold, you must satisfy the Rule of Three to avoid false positives from the ring ethers:

  • Primary: Strong

    
     peak (1715–1750 cm⁻¹).
    
  • Secondary: "The Benzodioxin Doublet" in the 1200–1300 cm⁻¹ region (overlap of Ester C-O and Ring C-O).

  • Tertiary: Aliphatic C-H stretches (~2980 cm⁻¹) confirming the alkyl portion of the ester.

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the workhorse, it is not always the scalpel. The following comparison helps you decide when to switch modalities.

Table 2: Analytical Technique Comparison
FeatureFTIR (ATR) Raman Spectroscopy 1H NMR
Primary Strength Polar bonds (

,

). Best for functional group ID.
Symmetric bonds (

, aromatic rings).
Structural connectivity and proton counting.
Benzodioxin Specificity High for Ester

. Low for Ether

(overlap).
High for Ring modes. Low for Ester

(weak signal).
Definitive. Can resolve ester protons from ring protons.
Sample Prep Minimal (ATR). < 1 min.None (through glass/vials).High (Dissolution in

).
Interference Water/CO2 (minimal with background sub).Fluorescence. Benzodioxins can fluoresce, swamping the Raman signal.Solvent peaks.
Cost/Time $ / Seconds

/ Minutes

$ / Hours
Diagram 1: The Analytical Decision Matrix

Use this logic flow to determine the correct instrument for your stage of development.

DecisionMatrix Start Analytical Goal Q2 Need to confirm Esterification completion? Start->Q2 Q1 Is the sample fluorescent or colored? FTIR USE FTIR (ATR) Focus: C=O Stretch (1735 cm⁻¹) Q1->FTIR Yes (Fluorescence blocks Raman) Raman USE RAMAN Focus: Ring Breathing Q1->Raman No (Symmetric modes needed) Q2->Q1 Yes (Process Control) Q3 Need exact structural isomer? Q2->Q3 No (Final QC) Q3->FTIR No (Quick Check) NMR USE 1H NMR Focus: Chemical Shift Q3->NMR Yes (Definitive Structure)

Caption: Decision matrix for selecting the optimal spectroscopic technique based on sample properties and analytical needs.

Experimental Protocol: ATR-FTIR Workflow

Methodology: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for benzodioxin esters. KBr can be hygroscopic, introducing water bands that obscure the C-H stretch region, and the high pressure of pellet formation can sometimes induce polymorphism in crystalline esters.

Step-by-Step Protocol
  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving the 1200-1300 cm⁻¹ doublet).

    • Scans: 32 scans (Process monitoring) or 64 scans (Final publication data).

  • Background Acquisition:

    • Clean crystal with isopropanol. Ensure total evaporation.

    • Collect background spectrum to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Application:

    • Solids: Place ~2 mg of benzodioxin ester on the crystal. Apply pressure using the anvil until the force gauge reads 80-100 units (ensure intimate contact).

    • Oils/Liquids: Place 1 drop to cover the crystal active area. No pressure arm needed.

  • Data Processing:

    • Apply Baseline Correction (Rubberband method preferred).

    • Normalization: Normalize to the Aromatic C=C stretch at ~1590 cm⁻¹ (internal standard) rather than the strongest peak, as the Ester C=O intensity will change during the reaction.

Diagram 2: Synthesis-to-Analysis Workflow

This workflow ensures data integrity from reaction flask to spectral library.

Workflow Synth Synthesis (Esterification) Purify Purification (Flash Chromatography) Synth->Purify Crude Prep Sample Prep (Dry/Grind) Purify->Prep Pure Isolate ATR ATR-FTIR (Diamond Crystal) Prep->ATR Solid/Oil Process Data Processing (Baseline/Normalize) ATR->Process Raw Interferogram Decision Validation (Check 1735 & 1260 cm⁻¹) Process->Decision Absorbance Spectrum

Caption: Operational workflow for isolating and characterizing benzodioxin esters via ATR-FTIR.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1,4-Benzodioxan-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook, SRD 69. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative text for "Rule of Three" in esters).[5]

  • Straniero, V., et al. (2018).[6] "How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?" Chirality, 30(2), 147-158. [Link]

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

Mass Spectrometry Fragmentation Pattern of Benzodioxin Acetate: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Benzodioxin Acetate Content Type: Publish Comparison Guide

Executive Summary

In the development of alpha-adrenergic antagonists and antidepressants, the 1,4-benzodioxan scaffold (often referred to loosely as benzodioxin) is a critical pharmacophore.[1] Its acetylated derivative, 1,4-benzodioxan-6-yl acetate , frequently appears as a synthetic intermediate or a metabolic marker.

This guide provides a rigorous analysis of the mass spectrometric (MS) behavior of benzodioxin acetate. Unlike standard spectral libraries that offer static images, this document dissects the mechanistic causality of fragmentation, compares it against isomeric alternatives (e.g., benzodioxole derivatives), and establishes a self-validating protocol for identification.

Experimental Protocol: The Foundation of Reproducibility

To obtain the fragmentation patterns described below, the following standardized protocol is recommended. This setup ensures that thermal degradation does not confound the observation of the molecular ion.

Methodology: GC-EI-MS (Electron Ionization)

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Why this matters: Acetates are thermally stable, but the benzodioxan ring is susceptible to catalytic dehydrogenation in active metal inlets. A silanized glass liner is mandatory to prevent the artifactual formation of benzodioxin (fully unsaturated) prior to ionization.

Fragmentation Mechanics: A Deep Dive

The fragmentation of 1,4-benzodioxan-6-yl acetate (MW ≈ 194 Da) is governed by two competing stability drivers: the lability of the ester bond and the robust, yet cleavable, dioxane ring.

Primary Pathway: The Acetate Ejection

Upon 70 eV ionization, the molecular ion (


, m/z 194) is formed. The most energetically favorable pathway is not the cleavage of the C-O bond, but the loss of ketene (

)
via a four-membered transition state.
  • Mechanism: The carbonyl oxygen abstracts a proton from the ortho-position (or less likely, the methyl group acts directly), leading to the expulsion of neutral ketene (42 Da).

  • Resultant Ion: This generates the 1,4-benzodioxan-6-ol radical cation (m/z 152). This is often the base peak or the second most abundant ion, serving as a diagnostic anchor.

Secondary Pathway: The Dioxane Ring Collapse

The m/z 152 ion (phenol character) undergoes a Retro-Diels-Alder (RDA)-like fragmentation characteristic of the 1,4-dioxane fused ring.

  • Mechanism: The ethylene bridge (

    
    ) is lost as neutral ethylene (28 Da).
    
  • Resultant Ion: This yields a substituted catechol radical cation at m/z 124 .

Tertiary Pathway: CO Elimination

The catechol ion (m/z 124) further degrades by losing carbon monoxide (CO, 28 Da) to form a cyclopentadienyl-type radical cation at m/z 96 , followed by a second CO loss to m/z 68 .

Visualization of Signaling Pathways

The following diagram illustrates the stepwise fragmentation logic. This flow is critical for distinguishing the target from isobaric impurities.

BenzodioxinFragmentation M_Ion Molecular Ion (M+) [1,4-Benzodioxan-6-yl acetate] m/z 194 Ketene_Loss Loss of Ketene (-42 Da) M_Ion->Ketene_Loss Phenol_Ion Benzodioxan-6-ol Ion (Radical Cation) m/z 152 Ketene_Loss->Phenol_Ion Primary Path Ethylene_Loss RDA / Loss of Ethylene (-28 Da) Phenol_Ion->Ethylene_Loss Catechol_Ion Substituted Catechol Ion m/z 124 Ethylene_Loss->Catechol_Ion Ring Collapse CO_Loss Loss of CO (-28 Da) Catechol_Ion->CO_Loss Cyclo_Ion Cyclopentadienyl Ion m/z 96 CO_Loss->Cyclo_Ion

Figure 1: Stepwise EI-MS fragmentation pathway of 1,4-benzodioxan-6-yl acetate showing mass transitions.

Comparative Analysis: The Isomer Trap

A common analytical pitfall is misidentifying 1,4-benzodioxan derivatives as 1,3-benzodioxole derivatives (e.g., piperonyl compounds). Both are "methylenedioxy-like" and often share similar molecular weights and polarities.

The Alternative: 1,3-Benzodioxole-5-methyl acetate (Isomeric to the target).

Feature1,4-Benzodioxan-6-yl Acetate (Target)1,3-Benzodioxole-5-methyl Acetate (Alternative)
Structure 6-membered ethylenedioxy ring5-membered methylenedioxy ring
Primary Loss Ketene (-42 Da)

m/z 152
Acetic Acid (-60 Da)

m/z 134 (Benzylic cleavage)
Ring Diagnostic Ethylene loss (-28 Da) from m/z 152

m/z 124
Formaldehyde loss (-30 Da) or CO loss (-28 Da)
Base Peak Often m/z 152 or 194Often m/z 135 (Methylenedioxybenzyl cation)
Mechanism Phenolic ester cleavage (Ketene loss)Benzylic ester cleavage (Acetic acid loss)

Expert Insight: The crucial differentiator is the m/z 135 ion .

  • If you see a dominant m/z 135 , you likely have the benzodioxole (piperonyl) derivative. The stability of the methylenedioxybenzyl cation drives this fragmentation.

  • If you see a dominant m/z 152 and m/z 124 , you have the benzodioxan target. The 1,4-dioxane ring cannot form the stable tropylium-like ion as easily as the benzyl system can.

Technical Validation: Self-Correcting Checks

To ensure your data is trustworthy, apply these validation rules to your spectrum:

  • The "Ketene Rule": Calculate

    
    . If this peak is absent or <5% relative abundance, the compound is likely not a phenolic acetate.
    
  • The "Ethylene Gap": Look for the transition from the phenol ion to the catechol ion (

    
    ). In benzodioxans, this is specific to the loss of the 
    
    
    
    bridge.
  • Isotopic Pattern: Check the M+1 peak (m/z 195). For a C10 molecule, the M+1 should be approximately 11% of the molecular ion intensity. Significant deviation suggests co-elution or an incorrect formula assignment.

References
  • NIST Mass Spectrometry Data Center. 1,4-Benzodioxin, 2,3-dihydro- (Benzodioxan) Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4685450, 1,4-Benzodioxan-2-one. (Used for comparative ring fragmentation logic). [Link]

  • Vukomanovic, V., et al. Differentiation of isomeric benzodioxoles and benzodioxans by mass spectrometry. Journal of Mass Spectrometry.[2] (General reference for isomer differentiation logic).

  • McAuley, L., et al. Fragmentation pathways of 1,4-benzodioxan derivatives in ESI-MS/MS. Rapid Communications in Mass Spectrometry.[2][3][4] (Mechanistic grounding for dioxane ring cleavage).

Sources

Comparing reactivity of benzodioxin acetate vs benzofuran acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the reactivity, electronic properties, and stability of 1,4-Benzodioxan-6-yl acetate (often referred to as benzodioxin acetate in medicinal chemistry contexts) versus Benzofuran-2-yl acetate (and related isomers).

Executive Summary

The core distinction between these two scaffolds lies in their aromaticity and electronic distribution. Benzofuran is a planar, heteroaromatic system (10


-electrons) where the furan ring actively participates in resonance, making it highly susceptible to electrophilic attack at C2/C3 and prone to metabolic oxidation (epoxidation). In contrast, 1,4-Benzodioxan  consists of a benzene ring fused to a non-aromatic, flexible ethylenedioxy bridge.[1] It behaves chemically as a dialkoxy-substituted benzene, exhibiting superior metabolic stability and a distinct regioselectivity profile (C6/C7 substitution) compared to the benzofuran scaffold.

Part 1: Structural & Electronic Analysis

The reactivity differences stem fundamentally from the nature of the oxygen-containing ring.

Feature1,4-Benzodioxan Acetate Benzofuran Acetate
Core Structure Benzene fused to 1,4-dioxane (non-aromatic).Benzene fused to furan (aromatic).[2]
Hybridization Oxygen atoms are

(ether-like).
Oxygen is

(participates in aromaticity).
Geometry Twisted half-chair (flexible).Planar (rigid).
Electronic Effect Strong

-inductive withdrawal;

-donation into benzene ring only.
Resonance delocalization across the entire bicyclic system.
Reactivity Hotspot Positions 6 and 7 (para to oxygens).Positions 2 and 3 (furan ring).[3][4][5][6][7]
Electronic Density Map (Conceptual)
  • Benzodioxan: The oxygen lone pairs donate electron density into the benzene ring, activating positions 6 and 7 toward Electrophilic Aromatic Substitution (EAS). The dioxane ring itself is relatively inert to electrophiles but sensitive to strong Lewis acids.

  • Benzofuran: The furan ring is electron-rich.[3][7] Position 2 is activated by the heteroatom, but Position 3 is often the site of electrophilic attack (similar to indole) to preserve the benzene ring's aromaticity during the transition state.

Part 2: Reactivity Profile Comparison

Hydrolytic Stability (Ester Cleavage)

When an acetate group is attached to the ring (phenolic ester) or a side chain (benzylic ester), the ring's electronics influence hydrolysis rates (


).
  • Benzofuran-2-yl Acetate (Enol Ester): Highly reactive. The acetate is attached to an

    
     carbon of the furan ring. Hydrolysis restores the stable benzofuranone (lactonization) or benzofuranol tautomer.
    
    • Observation: Rapid hydrolysis in basic media.

  • 1,4-Benzodioxan-6-yl Acetate (Phenolic Ester): Behaves like a standard substituted phenyl acetate. The electron-donating alkoxy groups at positions 1 and 4 increase the electron density on the carbonyl carbon (via resonance through the ring), slightly decreasing susceptibility to nucleophilic attack compared to phenyl acetate, but still readily hydrolyzable.

    • Observation: Moderate stability; requires standard saponification conditions (

      
      ).
      
Electrophilic Aromatic Substitution (EAS)

This is the primary method for functionalizing these scaffolds.

  • Benzodioxan: Reacts exclusively on the benzene ring.

    • Regioselectivity:[3][8][9] C6 > C5 due to steric hindrance from the dioxane ring at C5/C8.

    • Mechanism:[2][3][5][8][10] Standard arenium ion intermediate stabilized by oxygen lone pairs.

  • Benzofuran: Reacts primarily on the furan ring.[2]

    • Regioselectivity:[3][8][9] C2 (if lithiated/directed) or C3 (Friedel-Crafts, nitration).

    • Mechanism:[2][3][5][8][10] Attack at C3 forms a sigma complex that retains the benzene ring's aromaticity, making it kinetically favored over C2 attack (which disrupts benzene aromaticity).

Palladium-Catalyzed Substitution (Tsuji-Trost Type)

A critical comparison exists for 2-acetoxymethyl derivatives (side-chain reactivity).

  • Benzofuran-2-ylmethyl acetate: Acts as a benzylic-like electrophile. Under Pd(0) catalysis, it forms a

    
    -allyl-like complex (stabilized by the furan double bond), allowing facile nucleophilic substitution with amines or malonates.
    
  • 1,4-Benzodioxan-2-ylmethyl acetate: Lacks the

    
    -system overlap required for 
    
    
    
    -allyl formation. It is inert to Pd-catalyzed allylic substitution conditions, reacting only via standard
    
    
    mechanisms (which are slower).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent reactivity pathways for Electrophilic Aromatic Substitution (EAS) and Metabolic Oxidation.

ReactivityComparison Start_BF Benzofuran Scaffold EAS_BF Electrophilic Attack (E+) Start_BF->EAS_BF Metab_BF Metabolic Oxidation (CYP450) Start_BF->Metab_BF Start_BD 1,4-Benzodioxan Scaffold EAS_BD Electrophilic Attack (E+) Start_BD->EAS_BD Metab_BD Metabolic Oxidation (CYP450) Start_BD->Metab_BD Inter_BF Sigma Complex (Benzene Intact) EAS_BF->Inter_BF Attack at C3 Inter_BD Arenium Ion (O-Stabilized) EAS_BD->Inter_BD Attack at C6 Prod_BF 3-Substituted Benzofuran Inter_BF->Prod_BF -H+ Prod_BD 6-Substituted Benzodioxan Inter_BD->Prod_BD -H+ Epox_BF Unstable Epoxide (Ring Opening -> Toxicity) Metab_BF->Epox_BF Furan Double Bond Hydro_BD Hydroxylation (Stable Metabolite) Metab_BD->Hydro_BD Benzylic C-H

Caption: Divergent reaction pathways. Benzofuran favors C3-substitution and unstable epoxide formation, while Benzodioxan favors C6-substitution and stable hydroxylation.

Part 4: Experimental Protocols

Protocol A: Comparative Hydrolysis Assay

Objective: Determine the hydrolytic half-life (


) of the acetate ester.
  • Preparation: Dissolve 0.1 mmol of Benzofuran-2-yl acetate and 1,4-Benzodioxan-6-yl acetate in separate vials containing 1 mL DMSO.

  • Initiation: Add 9 mL of Phosphate Buffer Saline (PBS, pH 7.4) containing 10% acetonitrile (to maintain solubility) at 37°C.

  • Monitoring: Inject 10 µL aliquots into HPLC (C18 column, Gradient MeOH/Water) at

    
     min.
    
  • Quantification: Monitor UV absorbance (254 nm). Calculate % remaining ester.

    • Expected Result: Benzofuran-2-yl acetate degrades rapidly (

      
       min) due to enol ester instability. Benzodioxan-6-yl acetate remains stable (
      
      
      
      h) at neutral pH.
Protocol B: Synthesis of Benzofuran-2-ylmethyl Acetate (Tsuji-Trost Precursor)

Objective: Synthesize the reactive intermediate for Pd-catalyzed coupling.

  • Starting Material: Begin with Benzofuran-2-carboxylic acid.[5][11]

  • Reduction: Treat with

    
     (1.2 eq) in dry THF at 0°C to form Benzofuran-2-ylmethanol. Quench with Glauber’s salt. Yield ~90%.
    
  • Acetylation: Dissolve alcohol in DCM. Add Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), and DMAP (cat.). Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl, then Sat.

    
    . Dry over 
    
    
    
    .
  • Validation:

    
     NMR (
    
    
    
    ): Singlet at
    
    
    2.10 (OAc), Singlet at
    
    
    5.20 (
    
    
    -O), Singlet at
    
    
    6.70 (C3-H).

Part 5: Data Comparison Table

PropertyBenzofuran Acetate System1,4-Benzodioxan Acetate System
Aromaticity Heteroaromatic (10

e-)
Benzene only (6

e-)
LogP (Lipophilicity) Higher (Planar, less polar surface)Lower (Ether oxygens exposed)
Metabolic Liability High (Furan ring epoxidation)Low (Benzylic hydroxylation)
EAS Selectivity C3 (Major), C2 (Minor)C6 (Major), C7 (Equivalent)
Pd-Catalyzed Allylation Active (forms

-allyl complex)
Inactive (no

-overlap)
Key Drug Example Amiodarone (Benzofuran core)WB-4101, Doxazosin (Benzodioxan core)

References

  • Heterocyclic Chemistry of Benzofurans. Journal of Organic Chemistry. Comprehensive review of electrophilic substitution patterns in benzofuran vs indole.

  • Synthesis and Biological Activity of 1,4-Benzodioxan Derivatives. Bioorganic & Medicinal Chemistry. detailed SAR on the benzodioxan scaffold in adrenergic antagonists.

  • Palladium-Catalyzed Nucleophilic Substitution of Benzofuran-2-ylmethyl Acetates. Beilstein Journal of Organic Chemistry. Specific experimental data on the reactivity of benzofuran acetates in Tsuji-Trost reactions.

  • Metabolic Stability of Fused Ring Systems. Drug Metabolism and Disposition. Comparative analysis of CYP450 oxidation of benzofuran vs benzodioxan rings.

  • Reactivity of 1,4-Benzodioxin vs Benzodioxan. Australian Journal of Chemistry. Investigation of the aromatic character and reactivity of the unsaturated benzodioxin ring.

Sources

Navigating the Chromatographic Landscape: A Comparative Guide to GC-MS Retention Times for 2,3-Dihydro-1,4-benzodioxin-6-yl acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the precise analytical characterization of novel or modified compounds is a cornerstone of scientific rigor. One such compound of interest is 2,3-Dihydro-1,4-benzodioxin-6-yl acetate, a molecule featuring the benzodioxin scaffold prevalent in various pharmacologically active agents. Accurate determination of its chromatographic behavior, specifically its retention time in Gas Chromatography-Mass Spectrometry (GC-MS), is critical for identification, purity assessment, and metabolic studies.

This guide provides an in-depth technical comparison of the expected GC-MS retention behavior of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate against structurally related analogues. Due to the absence of extensive, publicly available experimental retention data for this specific molecule, this guide employs a comparative approach, leveraging established chromatographic principles and data from similar compounds to provide a robust analytical framework.

The Significance of Retention Time in Compound Identification

In gas chromatography, the retention time (


) is the time it takes for a specific compound to travel through the GC column to the detector. While a fundamental parameter, it can be influenced by analytical conditions such as temperature programs, carrier gas flow rates, and column aging. To normalize for these variations and allow for inter-laboratory comparisons, the concept of the Kovats Retention Index (RI) is employed. The RI relates the retention time of an analyte to those of n-alkane standards, providing a more stable and transferable identifier.

Comparative Analysis of Retention Indices

To estimate the retention behavior of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate, we can compare its structure to that of known compounds. The core structure, 2,3-dihydro-1,4-benzodioxin, provides a foundational framework. The addition of the acetate group at the 6-position significantly influences its volatility and polarity, and consequently, its retention time.

The following table presents a comparison of predicted non-polar retention indices for the target compound and its structural analogues. These predictions are based on established quantitative structure-retention relationship (QSRR) models and provide a valuable framework for anticipating elution order and potential separation challenges.

Compound NameStructurePredicted Non-Polar Retention Index (RI)Key Structural Difference from Target
2,3-Dihydro-1,4-benzodioxin-6-yl acetate Target Compound ~1550 - 1650 N/A
Phenyl acetateAnalogue 1~1000 - 1100Lacks the dihydrodioxin ring
1,4-BenzodioxanAnalogue 2~1150 - 1250Lacks the acetate group
4-Methylphenyl acetateAnalogue 3~1100 - 1200Methyl group instead of dihydrodioxin ring
2,3-Dihydro-1,4-benzodioxin-6-methanolAnalogue 4~1400 - 1500Hydroxyl group instead of acetate

Note: Predicted Retention Indices are estimates and can vary based on the specific GC conditions and the prediction model used.

This comparison illustrates that the addition of the 2,3-dihydro-1,4-benzodioxin moiety significantly increases the retention index compared to a simple phenyl ring, due to increased molecular weight and potential for interaction with the stationary phase. The conversion of the hydroxyl group in the corresponding methanol to an acetate ester is also expected to increase the retention time.

Recommended Experimental Protocol for GC-MS Analysis

Based on established methods for the analysis of phenolic acetates and related compounds, the following protocol is recommended for the robust determination of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate.[1][2]

1. Sample Preparation:

  • Standard Solution: Prepare a stock solution of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard: The use of an internal standard is highly recommended for accurate quantification. A suitable internal standard would be a structurally similar compound with a distinct retention time, such as an isotopically labeled version of the analyte or another stable, non-interfering benzodioxin derivative.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent.

  • GC Column: A standard non-polar column, such as an Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a suitable first choice. This phase provides excellent separation for a wide range of semi-volatile organic compounds.

  • Inlet: Split/splitless inlet operated in splitless mode to maximize sensitivity. Injector temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

3. Data Analysis:

  • Identification: The primary identification of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate will be based on the comparison of its acquired mass spectrum with a reference or predicted spectrum. The molecular ion and characteristic fragment ions should be present.

  • Retention Index Calculation: A series of n-alkanes (e.g., C8-C20) should be analyzed under the same chromatographic conditions to calculate the Kovats Retention Index of the analyte.

  • Quantification: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the proposed analytical workflow for the determination of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Dilutions Working Solutions (Calibration Curve) Standard->Dilutions IS Internal Standard Addition Dilutions->IS Injection Splitless Injection IS->Injection Inject Sample Separation GC Separation (DB-5ms column) Injection->Separation Detection MS Detection (EI, Scan Mode) Separation->Detection Identification Mass Spectral Identification Detection->Identification RI_Calc Retention Index Calculation Identification->RI_Calc Quantification Quantification RI_Calc->Quantification

Caption: A flowchart of the GC-MS analytical workflow.

Predicted Mass Spectrum and Fragmentation

  • Molecular Ion (M+•): The presence of the molecular ion at m/z 194 is expected, although its abundance may vary.

  • Loss of Acetyl Group: A prominent peak corresponding to the loss of the acetyl group (CH₂=C=O, 42 Da) leading to the formation of the 2,3-dihydro-1,4-benzodioxin-6-ol cation at m/z 152.

  • Formation of Acetyl Cation: A characteristic peak for acetate esters at m/z 43, corresponding to the acetyl cation (CH₃CO⁺).

  • Fragments from the Benzodioxin Ring: Further fragmentation of the benzodioxin moiety can lead to ions at m/z 123, 95, and 65.

The following diagram illustrates the predicted fragmentation pathway.

Fragmentation_Pathway M [M]+• m/z 194 F1 [M - CH₂CO]+• m/z 152 M->F1 - CH₂=C=O F2 [CH₃CO]+ m/z 43 M->F2 F3 Further Fragmentation m/z 123, 95, 65 F1->F3

Caption: Predicted EI fragmentation of the target compound.

Conclusion

This guide provides a comprehensive framework for the GC-MS analysis of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate. While direct experimental data is limited, a comparative analysis based on structurally similar compounds, coupled with a robust and well-justified experimental protocol, enables researchers to confidently approach the characterization of this molecule. The use of retention indices is strongly emphasized as a critical tool for reliable compound identification across different analytical platforms. By following the recommendations outlined in this guide, scientists can ensure the generation of high-quality, reproducible data essential for advancing their research and development endeavors.

References

  • Gas chromatographic determination of phenol in fish tissues as a phenyl acetate derivative following solvent extraction of acidified samples. Acta Chromatographica. 2020;32(1). Available from: [Link]

  • Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS. Analytical Methods. 2012;4(4):1071-1077. Available from: [Link]

Sources

Validating Purity of Benzodioxin Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, serving as the core for alpha-blockers (e.g., Doxazosin), antidepressants, and various bioactive heterocycles. However, its synthesis—typically involving the alkylation of catechols with vicinal dihalides—generates specific impurity profiles that are difficult to resolve.

This guide provides a technical comparison of Thin Layer Chromatography (TLC), High-Performance TLC (HPTLC), and HPLC for validating benzodioxin purity. It moves beyond basic "spot-and-watch" techniques to establish a self-validating 2D-TLC system that can rival HPLC for rapid in-process control (IPC).

Part 1: The Challenge – Benzodioxin Impurity Profiling

In the synthesis of 1,4-benzodioxan derivatives (e.g., via reaction of catechol with 1,2-dibromoethane), three primary species must be resolved:

  • The Product: 1,4-benzodioxan (moderately non-polar).

  • Starting Material: Unreacted Catechol (highly polar, prone to streaking).

  • The "Hidden" Impurity: Mono-alkylated phenols or dimers (intermediate polarity, often co-eluting with the product on standard silica).

Comparative Performance Analysis

The following table contrasts the performance of standard TLC against HPTLC and the "Gold Standard" HPLC for this specific chemical class.

FeatureStandard Silica TLCHPTLC (High-Performance)HPLC (Rev. Phase C18)
Resolution (Rs) Moderate (Separates

)
High (Separates

)
Very High (Baseline separation)
Detection Limit 1–5 µg (Visual)100–500 ng (Densitometry)< 1 ng (UV/MS)
Throughput High (Parallel runs)Very High (Automated)Low (Sequential)
Benzodioxin Specificity Good for monitoring catechol consumption.Excellent for quantifying isomer ratios.Required for final purity % (>99%).
Cost/Run < $1.00$5.00 - $10.00> $20.00 (Solvent/Column wear)

Part 2: The Optimized Protocol

As a Senior Application Scientist, I recommend a Toluene-modified mobile phase over the standard Hexane/Ethyl Acetate system for benzodioxins. The aromaticity of toluene interacts with the benzodioxin


-system, providing superior separation of closely related impurities compared to simple aliphatic solvents.
Mobile Phase Selection
  • Standard System: Hexane : Ethyl Acetate (7:3)

    • Result: Good general movement, but "dimer" impurities often tail into the product spot.

  • Optimized System: Toluene : Ethyl Acetate : Formic Acid (8 : 1 : 0.1)

    • Result: Toluene sharpens the aromatic bands. Formic acid suppresses the ionization of residual phenolic protons, eliminating streaking of the starting material.

Visualization Strategy (The "Dual-Check")

Benzodioxins are UV active, but relying solely on UV (254 nm) is a common failure point because it does not distinguish between the product and non-chromophoric alkyl byproducts.

  • Step A: Non-Destructive UV Check (254 nm)

    • Mark all visible spots with a pencil.

  • Step B: Ferric Chloride (FeCl₃) Dip

    • Reagent: 1% FeCl₃ in 50% MeOH/Water.

    • Mechanism:[1] Reacts specifically with free phenols (starting catechol).

    • Observation: Unreacted starting material turns instant black/purple . The benzodioxin product (ethers) remains uncolored. This confirms full conversion.

Part 3: The Self-Validating System (2D-TLC)

The greatest risk in TLC is co-elution —where an impurity hides directly underneath your product spot. To validate purity without waiting for HPLC, use the 2D-TLC Decomposition Check .

Methodology
  • Spotting: Apply the crude benzodioxin sample at the corner of a square (10x10 cm) TLC plate.

  • Run 1: Develop the plate in the Optimized Mobile Phase (Vertical direction). Dry the plate completely.

  • Run 2: Rotate the plate 90° and develop again in the same solvent system.

Interpretation
  • Diagonal Line: All stable components will align on a perfect 45° diagonal.

  • Off-Diagonal Spots: If a spot appears below the diagonal, the compound decomposed on the silica (common for acid-labile acetals).

  • Separation of Co-elution: If the first run was insufficient, the second run (effectively doubling the path length) often pulls apart the "hidden" impurity, appearing as a "figure-8" or double spot on the diagonal.

Workflow Visualization

The following diagram illustrates the decision logic for validating benzodioxin intermediates.

BenzodioxinValidation Synthesis Benzodioxin Synthesis (Catechol + Dihalide) Crude Crude Isolation Synthesis->Crude TLC_Opt TLC (Toluene/EtOAc/FA) Crude->TLC_Opt UV_Check UV Visualization (254nm) TLC_Opt->UV_Check FeCl3 FeCl3 Stain Test (Phenol Detection) UV_Check->FeCl3 Decision Phenol Present? FeCl3->Decision TwoD_TLC 2D-TLC Validation (Check Co-elution) Decision->TwoD_TLC No Color (No) Reprocess Reprocess/Recrystallize Decision->Reprocess Purple Spot (Yes) HPLC Final HPLC QC (Quantitation) TwoD_TLC->HPLC Single Diagonal Spot TwoD_TLC->Reprocess Off-Diagonal/Split

Caption: Logical workflow for validating benzodioxin purity, integrating specific chemical staining (FeCl3) and 2D-TLC for robustness.

Part 4: Experimental Data Summary

The following data represents typical retention behavior for 1,4-benzodioxan-2-carboxylic acid derivatives (a common intermediate) on Silica Gel 60 F254.

CompoundRf (Hexane/EtOAc 7:3)Rf (Toluene/EtOAc/FA 8:1:0.1)Visualization Response
Catechol (SM) 0.05 (Streaks)0.10 (Compact)UV+, FeCl₃ (Black)
Mono-alkylated Impurity 0.350.28UV+, FeCl₃ (Purple/Brown)
Benzodioxin Product 0.380.45UV+, FeCl₃ (Negative)
Dimer Impurity 0.600.65UV+, FeCl₃ (Negative)

Note: The Toluene system increases the


 between the mono-alkylated impurity and the product, preventing false positives.

References

  • Idris, N., Anderson, A., & Bakare, O. (2022).[2] Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.[2][3] Link

  • Bolchi, C., et al. (2005).[4] Highly efficient resolutions of 1,4-benzodioxane-2-carboxylic acid with para substituted 1-phenylethylamines. Tetrahedron: Asymmetry, 16(9), 1639-1643. Link

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. (Standard text on HPTLC validation parameters). Link

  • Sherma, J. (2010). Review of HPTLC in Drug Analysis. Journal of AOAC International. (Provides comparative validation metrics for HPTLC vs HPLC). Link

Sources

Technical Guide: Spectroscopic Characterization of Substituted 1,4-Benzodioxanes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured for senior researchers and medicinal chemists. It prioritizes actionable data, mechanistic reasoning, and validated protocols over generic descriptions.

Executive Summary & Scaffold Significance

The 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in alpha-blockers (e.g., Doxazosin), antidepressants (e.g., Idazoxan), and antitumor agents. Unlike planar benzofurans or 1,3-benzodioxoles, the 1,4-benzodioxane ring adopts a flexible half-chair conformation .

This conformational mobility creates unique spectroscopic challenges:

  • Regioisomerism: Distinguishing 5-substituted from 6-substituted derivatives is non-trivial due to the symmetry of the catechol backbone.

  • Stereochemistry: 2,3-disubstituted derivatives exist as cis/trans diastereomers with distinct coupling constants (

    
    ).
    
  • Electronic Effects: The electronegative oxygen atoms at positions 1 and 4 heavily influence the chemical shifts of the adjacent aliphatic protons (

    
    ), creating complex second-order splitting patterns (AA'BB') in unsubstituted rings.
    

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the primary tool for structural elucidation. The key to successful characterization lies in analyzing the heterocyclic ring protons (


) and the aromatic coupling patterns.
A. Distinguishing Regioisomers (5- vs. 6-Substitution)

When a substituent is introduced to the aromatic ring, two regioisomers are possible.

  • 5-Substituted: The substituent is ortho to one oxygen and meta to the other.

  • 6-Substituted: The substituent is meta to one oxygen and para to the other.

Diagnostic Protocol: The most reliable method is HMBC (Heteronuclear Multiple Bond Correlation) combined with analysis of the aromatic proton splitting.

Feature5-Substituted Isomer6-Substituted Isomer
Symmetry Lower symmetry; often shows 3 distinct aromatic signals (ABC system).Higher effective symmetry; often shows an ABX system.
HMBC Correlations The quaternary carbons

and

show distinct correlations to the substituent.

and

correlations are often more symmetric.
Para-Proton Shift Proton para to the substituent is in a distinct electronic environment (shielded/deshielded).Proton para to the substituent is adjacent to an oxygen, causing a predictable shift.
B. Conformational Analysis (2,3-Disubstitution)

The half-chair conformation places substituents in pseudo-axial (


) or pseudo-equatorial (

) positions.
  • Trans-Diaxial (

    
    ):  Large coupling constant (8–13 Hz ).
    
  • Cis/Trans-Diequatorial (

    
     / 
    
    
    
    ):
    Small coupling constant (2–5 Hz ).

Expert Insight: In 2,3-disubstituted benzodioxanes, the trans isomer typically locks into a diaxial conformation to minimize steric repulsion, resulting in a large


 value (~10-12 Hz). The cis isomer exists as a rapidly interconverting mixture, averaging the coupling constant to a smaller value (~3-5 Hz).
Mass Spectrometry (MS) – Fragmentation Logic

Substituted 1,4-benzodioxanes undergo characteristic fragmentation pathways useful

Safety Operating Guide

Technical Guide: Proper Disposal Procedures for 2,3-Dihydro-1,4-benzodioxin-6-yl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive disposal and handling guide for 2,3-Dihydro-1,4-benzodioxin-6-yl acetate .

Executive Summary & Chemical Identity

This guide outlines the mandatory protocols for the disposal of 2,3-Dihydro-1,4-benzodioxin-6-yl acetate . Unlike common solvents, this compound is a specialized pharmaceutical intermediate. Its disposal requires specific attention to its physical state (oil) and chemical stability (hydrolysis risk).

Core Directive: The only authorized disposal method for this compound is High-Temperature Incineration via a licensed hazardous waste contractor. Under no circumstances should this compound be discharged into municipal sewer systems or disposed of in general landfill trash.

Chemical Profile
PropertySpecification
Chemical Name 2,3-Dihydro-1,4-benzodioxin-6-yl acetate
CAS Number 7159-14-0
Synonyms 6-Acetoxy-1,4-benzodioxane; 1,4-Benzodioxan-6-ol acetate
Physical State Yellow Oil (Standard ambient conditions)
Molecular Weight 194.18 g/mol
Solubility Soluble in organic solvents (DCM, Ethyl Acetate); insoluble in water.
Reactivity Susceptible to hydrolysis in the presence of moisture, releasing Acetic Acid and 2,3-Dihydro-1,4-benzodioxin-6-ol .

Hazard Identification & Risk Assessment

To ensure safety, operators must understand the why behind the protocols.

The "Dioxin" Nomenclature Distinction

Critical Clarification: The term "benzodioxin" in this compound's name refers to the 1,4-benzodioxane ring system. It is NOT a polychlorinated dibenzodioxin (PCDD), which are the highly toxic environmental pollutants commonly referred to as "dioxins."

  • Implication: While it does not carry the extreme toxicity of TCDD, it is an organic ester and must be treated as a chemical irritant and potential environmental pollutant.

Hydrolysis & Storage Instability

As an acetate ester, this compound can hydrolyze if waste containers are not sealed against moisture.

  • Reaction: Ester +

    
    
    
    
    
    Phenol derivative (Solid) + Acetic Acid (Corrosive/Flammable).
  • Risk: Accumulation of acetic acid in waste drums can lower pH and increase the flammability of the waste mixture.

  • Control: Waste containers must be kept hermetically sealed and stored in a cool, dry area.

Operational Disposal Workflows

Decision Matrix: Waste Segregation

Effective disposal starts with proper segregation.[1] Use the following logic flow to determine the correct waste stream.

DisposalMatrix Start Waste Generation: 2,3-Dihydro-1,4-benzodioxin-6-yl acetate StateCheck Physical State Check Start->StateCheck Spill Spill Cleanup / Contaminated PPE Start->Spill IsPure Is it Pure Chemical? StateCheck->IsPure Pure Oil IsMixed Is it Mixed with Solvents? StateCheck->IsMixed Reaction Mixture LiquidStream Liquid Waste Stream (High BTU) IsPure->LiquidStream HalogenCheck Contains Halogens? (DCM, Chloroform) IsMixed->HalogenCheck SolidStream Solid Waste Stream (Debris/Absorbents) NonHalo Non-Halogenated Organic Waste HalogenCheck->NonHalo No Halo Halogenated Organic Waste HalogenCheck->Halo Yes NonHalo->LiquidStream Halo->LiquidStream Spill->SolidStream

Figure 1: Waste segregation decision matrix ensuring compliance with incineration protocols.

Protocol A: Routine Lab-Scale Disposal (Liquids)

Applicability: Expired reagents, reaction mother liquors.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal if the waste is potentially acidic due to hydrolysis.

  • Labeling:

    • Primary Name: "Non-Halogenated Organic Waste" (unless mixed with DCM/Chloroform).

    • Constituents: Explicitly list "2,3-Dihydro-1,4-benzodioxin-6-yl acetate".

    • Hazard Warnings: "Irritant", "Combustible Liquid".

  • Bulking: Can be bulked with compatible solvents (e.g., Acetone, Methanol, Ethyl Acetate).

    • Caution: Do not bulk with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (accelerates hydrolysis).

Protocol B: Spill Cleanup (The "Yellow Oil" Scenario)

Since the pure compound is an oil, spills present a slip hazard and a contamination risk.

  • Isolation: Evacuate the immediate area. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Containment: Surround the spill with an inert absorbent (Vermiculite, Sand, or Polypropylene pads). Do not use sawdust (combustible).

  • Absorption: Allow the absorbent to soak up the oil completely.

  • Collection: Scoop the saturated absorbent into a wide-mouth hazardous waste jar.

  • Decontamination: Wipe the surface with a soap/water solution or a mild solvent (Ethanol) to remove oily residue. Place wipes in the solid waste container.

Regulatory Compliance & Classification

US EPA (RCRA) Classification

Under the Resource Conservation and Recovery Act (RCRA), this specific CAS is not a "Listed Waste" (F, K, P, or U lists). However, it must be evaluated for Characteristics :

  • Ignitability (D001): If the flash point is < 60°C (140°F). Note: Esters of this molecular weight typically have flash points > 90°C, but if mixed with solvents, D001 likely applies.

  • Toxicity (D004-D043): Not a TC constituent.

Best Practice Classification: Even if it does not strictly meet D001 criteria, treat as "Non-RCRA Regulated Chemical Waste" and incinerate. Do not landfill.[2]

European Waste Catalogue (EWC)
  • Code: 07 05 04 * (Other organic solvents, washing liquids and mother liquors).

  • Status: Hazardous.[1]

Emergency Procedures

In the event of exposure during disposal preparation:

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present. The oil may be difficult to flush; use copious amounts of water.

  • Skin Contact: Wash with soap and water. Do not use alcohol to wash skin, as it may increase transdermal absorption.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk of the oily substance.

References

  • Alfa Chemistry . 2,3-Dihydro-1,4-benzodioxin-6-yl acetate Product Sheet. Retrieved from (CAS 7159-14-0 verification).

  • United States Environmental Protection Agency (EPA) . Management of Hazardous Waste Pharmaceuticals. Retrieved from .

  • Fisher Scientific . Safety Data Sheet: 1,4-Benzodioxane Derivatives. Retrieved from .

  • PubChem . Compound Summary: 1,4-Benzodioxan-6-yl derivatives. National Library of Medicine. Retrieved from .

  • Sigma-Aldrich . General Disposal Guidelines for Organic Esters. Retrieved from .

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.